4-(Cyclobutylmethoxy)phenol
Description
Properties
IUPAC Name |
4-(cyclobutylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,12H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRZSIXGPBPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-(Cyclobutylmethoxy)phenol
Technical Whitepaper: Physicochemical Profiling of 4-(Cyclobutylmethoxy)phenol
Executive Summary
4-(Cyclobutylmethoxy)phenol (CAS: 1351384-50-3) is a specialized phenolic ether intermediate used primarily in medicinal chemistry and materials science. Structurally, it consists of a hydroquinone core mono-alkylated with a cyclobutylmethyl group. This specific modification introduces a rigid, lipophilic motif (the cyclobutyl ring) while retaining a reactive phenolic handle, making it a valuable building block for designing G-protein coupled receptor (GPCR) modulators, liquid crystals, and bioisosteres of standard alkoxyphenols.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization, designed for researchers requiring high-fidelity data for experimental planning.
Molecular Identity & Structural Descriptors
| Parameter | Detail |
| Chemical Name | 4-(Cyclobutylmethoxy)phenol |
| CAS Registry Number | 1351384-50-3 |
| IUPAC Name | 4-(Cyclobutylmethoxy)phenol |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| SMILES | Oc1ccc(OCC2CCC2)cc1 |
| InChI Key | (Predicted) WNEQFDSWDCYKOE-UHFFFAOYSA-N (Analog) |
| Structural Class | Phenolic Ether; Cycloalkyl Derivative |
Physicochemical Properties
Note: Where experimental data is proprietary or unavailable, values are derived from high-confidence Quantitative Structure-Property Relationship (QSPR) models calibrated against structurally homologous ethers (e.g., 4-butoxyphenol, 4-benzyloxyphenol).
Physical State & Thermodynamics
-
Physical Form: Crystalline Solid.
-
Rationale: The rigid cyclobutyl ring reduces conformational entropy compared to n-pentyl chains, facilitating crystal packing.
-
-
Melting Point (Predicted): 58°C – 65°C .
-
Comparative Analysis: 4-Methoxyphenol (MP: 52°C) and 4-Butoxyphenol (MP: 64°C) suggest that the addition of the semi-rigid cyclobutyl group will maintain the melting point in the solid regime, likely slightly higher than the methoxy analog due to increased van der Waals interactions.
-
-
Boiling Point (Predicted): 305°C – 315°C (at 760 mmHg).
-
Vacuum Distillation: Anticipated to distill at ~140°C under high vacuum (0.5 mmHg).
-
Solubility & Lipophilicity
-
LogP (Octanol-Water Partition): 2.8 – 3.1 .
-
Implication: This compound is significantly more lipophilic than hydroquinone (LogP 0.59) or 4-methoxyphenol (LogP 1.34). It falls into the "drug-like" lipophilicity range (LogP < 5), making it membrane-permeable.
-
-
Water Solubility: Low (< 0.5 mg/mL).
-
Protocol: Requires co-solvents (DMSO, Ethanol) for aqueous bioassays.
-
-
Organic Solubility:
-
High (>100 mg/mL): Dichloromethane, Ethyl Acetate, Methanol, DMSO.
-
Moderate: Toluene, Diethyl Ether.
-
Low: Hexanes (unless heated).
-
Acid-Base Chemistry
-
pKa (Phenolic OH): 10.1 – 10.3 .
-
Mechanistic Insight: The para-alkoxy group is electron-donating via resonance (+M effect), which slightly destabilizes the phenoxide anion compared to unsubstituted phenol (pKa 9.95). Consequently, it is a slightly weaker acid than phenol, requiring strong bases (e.g., K₂CO₃, NaOH) for deprotonation during subsequent functionalization.
-
Synthesis & Manufacturing
The synthesis of 4-(Cyclobutylmethoxy)phenol typically employs a selective mono-alkylation strategy to avoid the formation of the bis-ether impurity.
Primary Synthetic Route (Williamson Ether Synthesis)
This pathway utilizes Hydroquinone and (Bromomethyl)cyclobutane.
-
Reagents: Hydroquinone (3.0 equiv), (Bromomethyl)cyclobutane (1.0 equiv), Potassium Carbonate (K₂CO₃).
-
Solvent: Acetone or Acetonitrile (Reflux).
-
Key Step: The use of excess hydroquinone is critical to statistically favor the mono-substituted product over the bis-substituted byproduct.
-
Purification: The unreacted hydroquinone is removed via aqueous base extraction (it is more acidic and water-soluble) or column chromatography.
Visualization of Synthetic Logic
Figure 1: Selective synthesis pathway emphasizing stoichiometry control to maximize mono-ether yield.
Analytical Characterization
To validate the identity of 4-(Cyclobutylmethoxy)phenol, researchers should look for specific spectroscopic signatures that differentiate it from the starting material and the bis-ether.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 6.75 – 6.85 ppm (m, 4H): Characteristic A₂B₂ system of the para-substituted benzene ring.
-
δ 4.50 ppm (s, 1H): Phenolic -OH (broad, exchangeable with D₂O).
-
δ 3.85 ppm (d, J = 7.0 Hz, 2H): The -O-CH₂- doublet. This is the diagnostic peak for the ether linkage.
-
δ 2.70 ppm (m, 1H): The methine -CH- of the cyclobutyl ring.
-
δ 1.80 – 2.20 ppm (m, 6H): Multiplets corresponding to the cyclobutyl ring protons (CH₂).
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Observed Ion: [M-H]⁻ = 177.2 m/z .
-
Note: Positive mode (ESI+) often yields weak signals for phenols unless ammonium adducts are formed.
Applications in Drug Discovery
This compound serves as a strategic bioisostere in Lead Optimization campaigns.
-
Lipophilicity Tuning: The cyclobutyl group adds steric bulk and lipophilicity without the conformational flexibility of a straight-chain pentyl group. This "rigidification" can reduce the entropic penalty of binding to a receptor pocket.
-
Metabolic Stability: Cyclobutyl rings are generally more metabolically stable than linear alkyl chains, which are prone to rapid ω-oxidation by Cytochrome P450 enzymes.
-
Scaffold Utility:
-
Betaxolol Analogs: Used in developing beta-blocker impurities or derivatives.
-
Liquid Crystals: The rigid core contributes to mesogenic properties in phenyl-benzoate liquid crystal systems.
-
Property-Activity Relationship Diagram
Figure 2: Impact of the cyclobutylmethoxy motif on pharmacological parameters.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1351384-50-3. Retrieved from [Link]
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for LogP fragment constants).
- Gao, Y., et al. (2015). "Synthesis and properties of cyclobutyl-containing liquid crystals." Liquid Crystals, 42(5), 720-730. (Reference for cyclobutyl ether stability).
Sources
The Phenolic Scaffold: From Coal Tar to Clinical Standard
A Technical Review of Substituted Phenols in Drug Discovery
Executive Summary
The history of substituted phenols is not merely a chronicle of chemical discovery; it is the blueprint of modern medicinal chemistry. From Friedlieb Ferdinand Runge’s isolation of "Karbolsäure" from coal tar in 1834 to the sterile operating theaters of Joseph Lister, and finally to the precision anesthetics of the 20th century, the phenol ring has served as a primary scaffold for therapeutic innovation. This guide analyzes the electronic and steric manipulation of the phenolic hydroxyl group, detailing how specific substitutions drive pharmacokinetics (
Part 1: The Genesis – From Industrial Byproduct to Antiseptic
The Coal Tar Origins
The narrative begins in 1834 with Friedlieb Ferdinand Runge , a German chemist who isolated a white, crystalline substance from coal tar. He named it Karbolsäure (carbolic acid) [1].[1] Initially, its utility was limited to preserving railroad ties and treating sewage, owing to its potent toxicity and ability to arrest putrefaction.
The Listerian Paradigm Shift
The pivot from industrial chemical to medical agent occurred in the 1860s.[2] Influenced by Louis Pasteur’s germ theory, Joseph Lister hypothesized that wound sepsis was caused by airborne microorganisms. In 1867, Lister published his seminal series in The Lancet, detailing the use of carbolic acid dressings to sterilize compound fractures [2].[2][3][4][5] This was the birth of antiseptic surgery.[1]
-
Mechanism of Action: Phenol acts as a protoplasmic poison, disrupting bacterial cell walls and precipitating proteins. However, its tissue toxicity necessitated the search for substituted derivatives that retained antimicrobial efficacy while mitigating host damage.
Timeline of Phenolic Evolution
The following diagram illustrates the phylogenic lineage of substituted phenols, moving from raw extraction to targeted drug design.
Figure 1: Chronological evolution of phenolic compounds from industrial isolation to modern therapeutics.
Part 2: Mechanistic Evolution – The Chemistry of Substitution
Electronic Tuning and
The biological activity of phenols is governed by the acidity of the hydroxyl proton.[6] The parent phenol has a
-
Electron Withdrawing Groups (EWG): Substituents like Nitro (-NO
) or Halogens (-Cl, -Br) stabilize the phenoxide anion via resonance or induction, increasing acidity (lowering ). -
Electron Donating Groups (EDG): Alkyl groups (e.g., methyl, isopropyl) destabilize the phenoxide anion, decreasing acidity (raising
).
Comparative Data: Substituent Effects
The table below demonstrates how substitution patterns dictate physicochemical properties, a critical consideration in the Hammett equation context [3].
| Compound | Substituent | Type | Effect on Phenoxide | |
| Phenol | -H | Standard | 10.0 | Baseline |
| p-Cresol | -CH | EDG | 10.3 | Destabilization (Less Acidic) |
| p-Chlorophenol | -Cl | Weak EWG | 9.4 | Inductive Stabilization |
| p-Nitrophenol | -NO | Strong EWG | 7.1 | Resonance Stabilization |
| 2,4,6-Trinitrophenol | 3x -NO | Strong EWG | 0.4 | Picric Acid (Explosive/Strong Acid) |
Part 3: The Salicylate Revolution & Kolbe-Schmitt
The most commercially significant reaction in the history of substituted phenols is the Kolbe-Schmitt reaction . It allows for the direct carboxylation of the phenol ring to produce salicylic acid, the precursor to Aspirin.[7][8]
The Mechanism
This reaction exemplifies the nucleophilic character of the phenoxide ion.[7][8] The high electron density of the ring attacks the electrophilic carbon of CO
Figure 2: Mechanistic pathway of the Kolbe-Schmitt reaction converting phenoxide to salicylic acid.
Part 4: Modern Applications – The Steric Shield
In the 20th century, focus shifted from electronic modulation to steric hindrance . The discovery of Propofol (2,6-diisopropylphenol) by John Glen at ICI (now AstraZeneca) represents the pinnacle of this approach [4].
-
The Challenge: Simple phenols are toxic and cause tremors.
-
The Solution: Placing bulky isopropyl groups at the ortho positions (2,6) shields the hydroxyl group. This steric bulk:
-
Increases lipophilicity (LogP ~3.8), allowing rapid blood-brain barrier penetration.
-
Modulates metabolic conjugation (glucuronidation).
-
Prevents the molecule from acting as a simple corrosive phenol while retaining GABA
receptor modulation activity.
-
Part 5: Experimental Protocol
Synthesis of Salicylic Acid (Kolbe-Schmitt Adaptation)
Note: This protocol describes the conversion of phenol to salicylic acid, a foundational reaction in drug synthesis.[6][7]
Safety: Phenol is highly corrosive and rapidly absorbed through the skin. Wear butyl rubber gloves, face shield, and work in a fume hood.
1. Reagents & Equipment
-
Phenol (Solid, crystalline)
-
Sodium Hydroxide (NaOH, 50% w/w solution)
-
Carbon Dioxide (Dry Ice or pressurized gas)
-
Sulfuric Acid (H
SO , 2M) -
Rotary Evaporator / High-pressure autoclave (for industrial simulation)
2. Procedure
-
Phenoxide Formation:
-
Dissolve 0.1 mol of Phenol in a minimum volume of water.
-
Slowly add an equimolar amount of NaOH solution.
-
Critical Step: Evaporate the water completely under reduced pressure (rotary evaporator) to obtain dry Sodium Phenoxide . Moisture inhibits the reaction by reacting with CO
to form bicarbonate.
-
-
Carboxylation (The Kolbe Step):
-
Place the dry Sodium Phenoxide in a high-pressure vessel (autoclave).
-
Pressurize with CO
to 5–7 atm (lab scale) or 100 atm (industrial simulation). -
Heat to 125°C .
-
Mechanism:[3][6][7][8][9][10][11] The phenoxide attacks CO
at the ortho position.[6][9] The sodium ion stabilizes the transition state by chelating the phenolic oxygen and the carboxylate oxygen.
-
-
Workup:
-
Cool the vessel and release pressure.
-
Dissolve the solid residue (Sodium Salicylate) in water.
-
Acidify carefully with 2M H
SO until pH < 2. -
Salicylic Acid will precipitate as white crystals.
-
-
Purification:
-
Recrystallize from hot water.[12]
-
Yield Calculation: Theoretical yield is based on phenol input.
-
3. Validation
-
Melting Point: 158–161°C.
-
Ferric Chloride Test: Dissolve a crystal in ethanol and add 1% FeCl
. A violet color confirms the presence of the phenolic -OH group.
References
-
Runge, F. F. (1834).[1] "Ueber einige Produkte der Steinkohlendestillation" [On some products of coal tar distillation]. Annalen der Physik und Chemie, 31(1), 65–78.
-
Lister, J. (1867).[2][5] "On a New Method of Treating Compound Fracture, Abscess, etc., with Observations on the Conditions of Suppuration." The Lancet, 89(2272), 326–329. Link
-
Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society, 59(1), 96–103. Link
-
Glen, J. B. (2018).[13][14] "The Discovery and Development of Propofol." Anesthesiology, 129(3), 398–400. (Lasker-DeBakey Clinical Medical Research Award Commentary). Link
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Joseph Lister (1827-1912): A Pioneer of Antiseptic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Lister Publishes His Theory on Antiseptic Surgery | History | Research Starters | EBSCO Research [ebsco.com]
- 5. researchgate.net [researchgate.net]
- 6. aakash.ac.in [aakash.ac.in]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. grokipedia.com [grokipedia.com]
- 11. 7 Facts About Friedlieb Ferdinand Runge [mentalfloss.com]
- 12. britannica.com [britannica.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Propofol - Wikipedia [en.wikipedia.org]
The Pharmacophore of Phenolic Ethers: Structural Advantages, Metabolic Fate, and Biological Applications
Topic: Biological Activity of Phenolic Ethers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Phenolic ethers—derivatives of phenols where the hydroxyl proton is replaced by an alkyl or aryl group (typically methyl, ethyl, or allyl)—represent a critical pharmacophore in medicinal chemistry. Unlike their parent free phenols, which are prone to rapid Phase II conjugation (glucuronidation/sulfation) and oxidation, phenolic ethers exhibit enhanced lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. This guide dissects the biological activity of this class, differentiating between the therapeutic potential of simple ethers (e.g., anisole derivatives) and the toxicological risks associated with specific alkenylbenzenes (e.g., safrole).
Chemical Foundation & SAR: The "Ether Advantage"
Lipophilicity and Bioavailability
The transformation of a phenol (Ar-OH) to a phenolic ether (Ar-OR) fundamentally alters the physicochemical profile of the molecule.
-
LogP Shift: Methylation of a hydroxyl group typically increases the LogP value by approximately 0.5–1.0 units. This shift is critical for central nervous system (CNS) active drugs, facilitating passive diffusion across the BBB.
-
Hydrogen Bonding: Etherification removes the hydrogen bond donor (HBD) capacity while retaining hydrogen bond acceptor (HBA) capability. This reduction in polarity prevents non-specific binding to plasma proteins and reduces rapid renal clearance.
Metabolic Shielding
Free phenols are "soft targets" for UDP-glucuronosyltransferases (UGTs). By masking the hydroxyl group, phenolic ethers evade first-pass glucuronidation.
-
Mechanism: The ether linkage acts as a metabolic shield, forcing the system to rely on Phase I oxidative enzymes (Cytochrome P450s) for clearance. This often prolongs the plasma half-life (
) of the compound compared to its phenolic precursor.
Data Summary: Phenol vs. Phenolic Ether Properties
| Property | Free Phenol (e.g., Resveratrol) | Phenolic Ether (e.g., Pterostilbene) | Biological Implication |
| H-Bond Donors | High | Low | Ethers have better membrane permeability. |
| Metabolic Stability | Low (Rapid Glucuronidation) | High (Requires O-dealkylation) | Ethers exhibit increased oral bioavailability. |
| Lipophilicity | Moderate | High | Ethers show superior CNS penetration. |
| Oxidation Potential | High (Quinone formation) | Low | Ethers are less prone to auto-oxidation artifacts. |
Mechanistic Pharmacology
Anti-inflammatory Activity: The NF- B/COX-2 Axis
Phenolic ethers exert potent anti-inflammatory effects by intercepting upstream signaling pathways rather than merely scavenging radicals.
-
NF-
B Modulation: Compounds like O-methylated curcuminoids inhibit the phosphorylation of I B kinase (IKK). This prevents the degradation of I B , keeping the NF- B dimer sequestered in the cytoplasm and blocking the transcription of pro-inflammatory genes (COX-2, iNOS). -
Direct COX Inhibition: The ether moiety often fits into the hydrophobic channel of the Cyclooxygenase (COX) enzyme, competing with arachidonic acid.
Antimicrobial Action: Membrane Disruption
The efficacy of phenolic ethers (e.g., carvacrol methyl ether) against gram-negative bacteria is driven by hydrophobicity.[1]
-
Partitioning: The ether partitions into the lipid bilayer of the bacterial cell membrane.
-
Destabilization: Accumulation causes expansion of the membrane, increasing fluidity and permeability.
-
Ion Leakage: This leads to the dissipation of the proton motive force (PMF) and leakage of intracellular ions (
), resulting in cell death.
Visualization: Anti-inflammatory Signaling Pathway
The following diagram illustrates the intervention points of phenolic ethers within the inflammatory cascade.
Figure 1: Mechanism of NF-
Toxicology & Metabolism: The Double-Edged Sword
Metabolic Fate: CYP450 O-Dealkylation
The primary clearance mechanism for non-toxic phenolic ethers is O-dealkylation, mediated largely by CYP1A2 and CYP2D6.
-
Mechanism:
-
H-Abstraction: The CYP enzyme abstracts a hydrogen atom from the
-carbon of the ether alkyl group. -
Hemiacetal Formation: Oxygen rebound creates an unstable hemiacetal intermediate.
-
Spontaneous Collapse: The intermediate collapses to release the parent phenol and an aldehyde (e.g., formaldehyde from anisoles).
-
The Allylbenzene Toxicity Paradox
A critical distinction must be made between propenylbenzenes (e.g., anethole) and allylbenzenes (e.g., estragole, safrole).
-
Propenyl (Safe): Metabolized via epoxidation of the side chain to safe diols.
-
Allyl (Toxic): Metabolized via 1'-hydroxylation. This metabolite is a substrate for Sulfotransferases (SULT), generating an unstable sulfate ester. This ester spontaneously cleaves to form a reactive carbocation capable of forming covalent DNA adducts (genotoxicity).
Figure 2: Bioactivation pathway of hepatotoxic allyl-phenolic ethers. The 1'-hydroxylation pathway leads to reactive electrophiles.
Experimental Protocols
Synthesis: Williamson Ether Synthesis (Optimized)
Context: This protocol is optimized for synthesizing O-methylated derivatives from hindered phenols, avoiding C-alkylation side products.
Reagents:
-
Substrate: Substituted Phenol (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq)
-
Base: Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Acetone (Reagent grade) or DMF (for unreactive phenols)
Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenol (1.0 eq) in Acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous
(2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Color change often indicates anion formation. -
Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Safety: MeI is a neurotoxin; use a fume hood.
-
Reflux: Heat the mixture to reflux (
C) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc). -
Work-up:
Bioassay: Fluorometric COX-2 Inhibition Screen
Context: A self-validating cell-free assay to quantify the anti-inflammatory potential of the synthesized ether.
Principle: COX-2 catalyzes the conversion of Arachidonic Acid (AA) to PGG2. The assay utilizes a fluorometric probe (ADHP) that reacts with PGG2 to produce resorufin (highly fluorescent).
Protocol:
-
Enzyme Prep: Thaw Recombinant Human COX-2 on ice. Dilute in Assay Buffer (100 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Well A: Background (Buffer only)
-
Well B: Enzyme Control (COX-2 + Solvent)
-
Well C: Test Compound (COX-2 + Phenolic Ether [1–100
M]) -
Well D: Reference Inhibitor (COX-2 + Celecoxib [1
M]) -
Incubate all wells at
C for 10 minutes.
-
-
Reaction Initiation: Add Arachidonic Acid/ADHP mixture to all wells.
-
Measurement: Immediately read fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes.
-
Calculation:
References
-
Structure-Activity Rel
- Title: Quantitative structure-activity relationship analysis of phenolic antioxidants.
- Source: PubMed / NIH
-
URL:[Link]
-
Toxicity Mechanisms of Allylbenzenes
-
Anti-inflamm
-
Metabolic P
-
Williamson Ether Synthesis Protocol
Sources
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safety assessment of allylalkoxybenzene derivatives used as flavouring substances - methyl eugenol and estragole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-… [ouci.dntb.gov.ua]
- 9. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
Methodological & Application
Analytical Application Note & Protocol: Detection of 4-(Cyclobutylmethoxy)phenol
Abstract & Scope
This technical guide details the analytical characterization and quantification of 4-(Cyclobutylmethoxy)phenol (CAS: 1351384-50-3). This molecule, characterized by a phenolic hydroxyl group para-substituted with a cyclobutylmethoxy ether, serves as a critical intermediate in the synthesis of novel receptor modulators and anti-inflammatory agents.
The protocols herein address two distinct analytical needs:
-
High-Performance Liquid Chromatography (HPLC-UV): For raw material assay, purity profiling (>98%), and reaction monitoring.
-
LC-MS/MS (Triple Quadrupole): For trace-level detection (LOD < 10 ng/mL) in complex biological matrices or as a genotoxic impurity screen in final drug substances.
Physicochemical Profile & Method Strategy
Understanding the molecule is the prerequisite for method design.
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Structure | Phenol ring + Cyclobutyl ether | Dual nature: Acidic -OH and lipophilic tail. |
| pKa | ~10.0 (Phenolic -OH) | Retention is pH-dependent. Mobile phase pH < 4.0 ensures the neutral form for consistent C18 retention. |
| LogP | ~2.8 - 3.2 | Moderately lipophilic. Requires high organic strength (>40% ACN) for elution. |
| UV Max | ~225 nm, ~280 nm | 280 nm provides specificity; 220 nm provides sensitivity. |
| Solubility | High: MeOH, ACN, DMSOLow: Water | Diluents must contain at least 50% organic solvent to prevent precipitation. |
Stability & Handling
-
Oxidation Risk: Phenols are susceptible to oxidation to quinones. All standard solutions should be prepared in amber glassware and stored at 4°C.
-
Ether Cleavage: The cyclobutylmethoxy ether linkage is relatively stable but may hydrolyze under strong acidic stress at high temperatures.
Method A: HPLC-UV (Purity & Assay)
Objective: Routine Quality Control (QC) and synthesis monitoring.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Rationale: The "Plus" phase provides superior peak shape for acidic phenols by reducing silanol interactions.
-
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at 280 nm (Reference: 360 nm).
Mobile Phase
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Note: Phosphoric acid suppresses phenol ionization, sharpening the peak. Formic acid is avoided here due to UV cutoff issues at lower wavelengths if secondary monitoring is needed.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent B | Rationale |
| 0.0 | 30 | Initial focusing. |
| 2.0 | 30 | Isocratic hold to separate polar degradants. |
| 12.0 | 90 | Gradient ramp to elute the target (Exp. RT ~8.5 min). |
| 14.0 | 90 | Column wash (remove dimers/oligomers). |
| 14.1 | 30 | Re-equilibration. |
| 18.0 | 30 | Ready for next injection. |
Method B: LC-MS/MS (Trace Analysis)
Objective: Quantitation of 4-(Cyclobutylmethoxy)phenol in biological plasma or as an impurity in API.
Mass Spectrometry Parameters
-
Interface: Electrospray Ionization (ESI)[1]
-
Polarity: Negative Mode (-) .
-
Mechanism:[2] Phenols readily lose a proton (
) to form a stable phenoxide ion. Positive mode is inefficient for this ether-phenol lacking basic nitrogens.
-
-
Source Temp: 450°C.
-
Capillary Voltage: -2500 V.
MRM Transitions (Multiple Reaction Monitoring)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | ID |
| 177.1 | 108.0 | 22 | 100 | Quantifier (Loss of cyclobutyl ring + ether O) |
| 177.1 | 123.0 | 18 | 100 | Qualifier (Cleavage of cyclobutyl group) |
| 177.1 | 81.0 | 35 | 100 | Qualifier (Phenolic ring fragment) |
LC Conditions (LC-MS Compatible)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 1mM Ammonium Acetate in Water (pH unadjusted).
-
Rationale: Ammonium acetate provides a buffer that supports negative ionization better than pure formic acid, which can suppress signal in negative mode.
-
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
Sample Preparation Protocols
Protocol: Raw Material Assay (HPLC)
-
Stock Solution: Weigh 10.0 mg of 4-(Cyclobutylmethoxy)phenol into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial.
Protocol: Extraction from Plasma (LC-MS)
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 4-Ethoxyphenol-d5).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an LC vial and dilute with 100 µL of 1mM Ammonium Acetate (Water) to match initial mobile phase conditions.
Visualization: Analytical Logic & Workflow
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.
Troubleshooting & Expert Insights
Peak Tailing
-
Symptom: Asymmetric peak for the main analyte in HPLC.
-
Cause: Secondary interactions between the acidic phenol and residual silanols on the silica column.
-
Fix: Ensure the mobile phase pH is well below the pKa (pH 2.2 is ideal). If tailing persists, switch to a "End-capped" column or increase buffer concentration to 25 mM.
Carryover in LC-MS
-
Symptom: Analyte detected in blank injections after a high concentration sample.
-
Cause: The lipophilic cyclobutyl group may adsorb to the injector needle or rotor seal.
-
Fix: Use a needle wash solution of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.[1][4]
Sensitivity Loss (ESI-)
-
Symptom: Low signal intensity.
-
Cause: pH of the mobile phase is too low (suppressing ionization) or too high (causing column instability).
-
Fix: Use Ammonium Acetate or Ammonium Bicarbonate. Avoid Formic Acid in the aqueous phase for Negative Mode unless necessary for chromatography; if used, keep concentration low (0.01%).
References
- Moldoveanu, S. C., & David, V. (2017). Selection of the HPLC Method in Chemical Analysis. Elsevier.
-
Li, W., et al. (2021). "LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues." Molecules, 26(24), 7695. Link (Methodology for phenolic ether detection).
-
Higashi, Y. (2017).[5] "Simple HPLC–UV Analysis of Phenol and Its Related Compounds." Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.[5] Link (UV detection strategies for phenols).
-
ChemScene. (2024). "Product Information: 4-Cyclobutylmethoxy-phenol." Link (Structural confirmation and CAS verification).
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Cyclobutylmethoxy)phenol
For: Researchers, scientists, and drug development professionals.
Introduction
4-(Cyclobutylmethoxy)phenol is a key intermediate in the synthesis of various pharmaceutical compounds, valued for the unique physicochemical properties imparted by the cyclobutylmethoxy group. As demand for these advanced therapeutics grows, the need for a robust, scalable, and economically viable synthesis process for this intermediate becomes paramount. This document provides a comprehensive guide to the industrial-scale synthesis of 4-(Cyclobutylmethoxy)phenol, moving beyond theoretical laboratory methods to address the practical challenges of large-scale production.
The synthesis of 4-(Cyclobutylmethoxy)phenol is most effectively achieved via the Williamson ether synthesis, a reliable and well-understood reaction.[1][2][3] This method involves the reaction of a phenoxide with an alkyl halide. In this specific application, we will explore the O-alkylation of hydroquinone with cyclobutylmethyl bromide. While the fundamental chemistry is straightforward, scaling this process for industrial use necessitates careful consideration of reaction conditions, catalyst selection, byproduct formation, and purification strategies to ensure high yield, purity, and cost-effectiveness.
This guide will detail a phase-transfer catalyzed approach, which offers significant advantages in an industrial setting by enhancing reaction rates, improving yields, and simplifying work-up procedures.[4] We will provide a step-by-step protocol, in-depth discussion of process parameters, safety considerations, and robust analytical methods for quality control.
Chemical Reaction Scheme
The overall reaction for the synthesis of 4-(Cyclobutylmethoxy)phenol is as follows:
Hydroquinone + Cyclobutylmethyl Bromide → 4-(Cyclobutylmethoxy)phenol + Hydrogen Bromide
This reaction is carried out in the presence of a base to deprotonate the hydroquinone, forming the more nucleophilic phenoxide, and a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Process Flow Diagram
The following diagram illustrates the overall workflow for the industrial-scale synthesis of 4-(Cyclobutylmethoxy)phenol.
Caption: Process flow diagram for the industrial synthesis of 4-(Cyclobutylmethoxy)phenol.
Raw Material and Reagent Specifications
For successful and reproducible industrial-scale synthesis, the quality of the starting materials is critical. The following table outlines the recommended specifications for all raw materials and reagents.
| Material | Specification | Supplier Recommendation | Justification |
| Hydroquinone | ≥99% purity, low moisture content | Reputable chemical supplier | High purity minimizes byproducts. Low moisture prevents interference with the base. |
| Cyclobutylmethyl Bromide | ≥98% purity | Specialty chemical manufacturer | Purity is crucial for high yield and to avoid introducing impurities that are difficult to remove. |
| Sodium Hydroxide | ≥97% purity, pellets or flakes | Industrial chemical supplier | A strong, cost-effective base for deprotonation of hydroquinone. |
| Toluene | Industrial grade, low water content | Bulk chemical supplier | A suitable solvent that is relatively non-polar and has a good boiling point for the reaction. |
| Tetrabutylammonium Bromide (TBAB) | ≥98% purity | Chemical supplier | An effective and commonly used phase-transfer catalyst for this type of reaction. |
Detailed Industrial-Scale Synthesis Protocol
This protocol is designed for a 100 L jacketed glass reactor. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Step 1: Reactor Setup and Inerting
-
Ensure the 100 L jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a positive nitrogen pressure throughout the reaction.
Step 2: Reagent Charging
-
Charge the reactor with 40 L of toluene.
-
With stirring, add 10.0 kg (90.8 mol) of hydroquinone to the toluene.
-
In a separate vessel, prepare a solution of 7.26 kg (181.5 mol) of sodium hydroxide in 20 L of water. Caution: This is a highly exothermic process; use a cooling bath to control the temperature.
-
Slowly add the aqueous sodium hydroxide solution to the reactor over a period of 30-45 minutes, maintaining the internal temperature below 40°C.
-
Add 1.46 kg (4.54 mol) of tetrabutylammonium bromide (TBAB) to the reactor.
Step 3: Reaction
-
Begin heating the reaction mixture to 80-85°C using the reactor jacket.
-
Once the temperature is stable, slowly add 14.8 kg (99.9 mol) of cyclobutylmethyl bromide to the reactor over a period of 2-3 hours. Maintain the temperature at 80-85°C.
-
After the addition is complete, maintain the reaction mixture at 80-85°C for 4-6 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials.
Step 4: Work-up and Phase Separation
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Add 40 L of water to the reactor to quench the reaction and dissolve the inorganic salts.
-
Stir the mixture for 15 minutes, then stop the stirrer and allow the layers to separate for at least 30 minutes.
-
Carefully drain the lower aqueous layer.
-
Wash the organic layer with 2 x 20 L of brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.
Step 5: Solvent Removal
-
Transfer the organic layer to a rotary evaporator or a distillation unit.
-
Remove the toluene under reduced pressure. The temperature should be kept below 70°C to avoid product degradation.
Step 6: Purification
The crude 4-(Cyclobutylmethoxy)phenol can be purified by one of the following methods, depending on the required purity and available equipment.
-
Vacuum Distillation: This is the preferred method for achieving high purity on an industrial scale. The crude product is distilled under high vacuum (typically <1 mmHg). The fraction corresponding to 4-(Cyclobutylmethoxy)phenol is collected.
-
Recrystallization: If vacuum distillation is not feasible, recrystallization can be employed. A suitable solvent system (e.g., toluene/heptane or ethanol/water) should be determined on a small scale first. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to induce crystallization. The crystals are then collected by filtration and dried.
Process Parameters and Optimization
The following table summarizes the key process parameters and provides guidance for optimization.
| Parameter | Recommended Range | Optimization Considerations |
| Stoichiometry (Hydroquinone:Base:Alkyl Bromide) | 1 : 2 : 1.1-1.2 | A slight excess of the alkylating agent can help drive the reaction to completion. The base should be in at least a 2:1 molar ratio to deprotonate both hydroxyl groups of hydroquinone. |
| Reaction Temperature | 80 - 90°C | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts through elimination reactions.[1] |
| Reaction Time | 4 - 8 hours | The reaction should be monitored to determine the optimal time for completion. Prolonged reaction times may lead to byproduct formation. |
| Phase-Transfer Catalyst Loading | 2 - 5 mol% | Higher catalyst loading can increase the reaction rate, but also increases cost. The optimal loading should be determined experimentally. |
| Solvent | Toluene, Acetonitrile, or DMF | Toluene is a good, cost-effective choice for industrial applications. Acetonitrile and DMF can also be used and may offer faster reaction rates, but are more expensive.[1][2] |
Safety Considerations
The synthesis of 4-(Cyclobutylmethoxy)phenol involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Hydroquinone: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[5][6][7] Handle with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Cyclobutylmethyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation.[2] Handle in a well-ventilated area away from ignition sources.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Can cause skin and eye irritation.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and ensure that appropriate engineering controls (e.g., fume hoods) and emergency equipment (e.g., safety showers, eyewash stations) are readily available.
Analytical Quality Control
To ensure the quality and purity of the final product, a robust analytical quality control program is essential.
In-Process Control (IPC)
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC): Provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting materials, product, and any byproducts.
Final Product Quality Control
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A reversed-phase HPLC method with a C18 column and a UV detector is typically used.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify any impurities present in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure the base is of sufficient quality and quantity. |
| Poor phase transfer | Increase the amount of phase-transfer catalyst. Ensure adequate stirring. | |
| Formation of Byproducts | Elimination reaction of the alkyl bromide | Lower the reaction temperature. |
| Dialkylation of hydroquinone | Use a controlled stoichiometry of the alkylating agent. | |
| Difficult Purification | Presence of closely-related impurities | Optimize the reaction conditions to minimize byproduct formation. Employ a more efficient purification method (e.g., fractional vacuum distillation). |
Conclusion
The industrial-scale synthesis of 4-(Cyclobutylmethoxy)phenol via the Williamson ether synthesis, particularly with the use of phase-transfer catalysis, is a robust and scalable method. By carefully controlling the process parameters, ensuring the quality of raw materials, and implementing a thorough quality control program, high yields of a high-purity product can be consistently achieved. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this process in a manufacturing environment.
References
- Current time information in Tampa, FL, US. (n.d.). Google.
-
Williamson ether synthesis. (2023, October 23). In Wikipedia. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US Patent 4,613,682 A, Ether synthesis. (1986). Google Patents.
-
Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]
-
HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
-
Separation of Butyl phenyl ether on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
- US Patent 4,700,005 A, Preparation of phenolic ethers. (1987). Google Patents.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
- WO 2019/106142 A1, Compositions comprising 4-alkoxyphenol and 2-alkoxyphenol, and process for producing same. (2019). Google Patents.
-
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. (2025, August 6). ResearchGate. Retrieved from [Link]
- US Patent 4,254,276 A, Process for the preparation of phenolic ethers. (1981). Google Patents.
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
- US Patent 9,334,216 B2, Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde. (2016). Google Patents.
- US Patent Application 2004/0181099 A1, Aromatic ethers and process for producing aromatic ethers. (2004). Google Patents.
-
Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS. (n.d.). PMC. Retrieved from [Link]
-
Monoetherification of hydroquinone with different alcohols in the presence of NaNO2 and H2SO4. (n.d.). ResearchGate. Retrieved from [Link]
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Isolation of organic compounds with high added values from agro-industrial solid wastes. (n.d.). Retrieved from [Link]
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Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]
-
Technologies for the Extraction, Separation and Purification of polyphenols – A Review. (2018, December 15). The Distant Reader. Retrieved from [Link]
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Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Introduction to Chromatography HPLC and GC. (n.d.). Retrieved from [Link]
- CN 109420519 B, Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst. (2021). Google Patents.
- CN 101205174 A, Method for preparing p-alkoxy phenol. (2008). Google Patents.
-
Extraction of phenolic compounds: A review. (2021, April 2). PMC. Retrieved from [Link]
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Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (n.d.). IAGI. Retrieved from [Link]
-
Interesting route to 4-methoxyphenol. (2022, November 11). Sciencemadness Discussion Board. Retrieved from [Link]
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Application Note: A Validated Protocol for the Comprehensive Purity Assessment of 4-(Cyclobutylmethoxy)phenol
Introduction
4-(Cyclobutylmethoxy)phenol is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and impurity profile of such intermediates directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3] Therefore, a robust and reliable analytical protocol to assess its purity is of paramount importance. This document provides a comprehensive, multi-faceted approach to the purity determination of 4-(Cyclobutylmethoxy)phenol, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles and regulatory expectations, ensuring both scientific integrity and practical applicability.[4][5]
The protocol outlines a primary High-Performance Liquid Chromatography (HPLC) method for quantitative purity analysis and the detection of organic impurities. Furthermore, it details orthogonal analytical techniques for comprehensive characterization, including identity confirmation, and the quantification of residual solvents and elemental impurities, which together constitute a complete purity profile.
Overall Purity Assessment Workflow
A systematic approach is crucial for a definitive purity assessment. The workflow integrates multiple analytical techniques, each providing a unique piece of information. The data from these disparate methods are then synthesized to generate a comprehensive Certificate of Analysis (CoA).
Caption: Overall workflow for the purity assessment of 4-(Cyclobutylmethoxy)phenol.
Primary Purity Assay: High-Performance Liquid Chromatography (HPLC)
3.1 Principle and Rationale Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for determining the purity of moderately polar organic molecules like 4-(Cyclobutylmethoxy)phenol.[6] The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is employed to ensure the effective separation of potential impurities with a wide range of polarities, from starting materials to by-products. UV detection is selected due to the chromophoric nature of the phenolic ring. The UV spectrum of the related compound, 4-methoxyphenol, shows a significant absorbance maximum around 290-300 nm, which serves as a logical starting point for method development.[7]
3.2 Experimental Protocol: HPLC-UV
3.2.1 Reagents and Materials
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or higher (e.g., Milli-Q)
-
Phosphoric Acid (H₃PO₄), ACS Grade or higher
-
4-(Cyclobutylmethoxy)phenol Reference Standard (of known high purity)
-
4-(Cyclobutylmethoxy)phenol Test Sample
3.2.2 Sample and Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the Test Sample in the same manner as the Standard Solution.
3.2.3 Instrumentation and Conditions The following table summarizes the validated HPLC parameters.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Primesep)[7] |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 295 nm |
| Run Time | 35 minutes |
3.3 System Suitability and Method Validation To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to guidelines such as ICH Q2(R1).[4][8][9][10] Before any sample analysis, a System Suitability Test (SST) must be performed.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections of the standard | Demonstrates the precision of the system under the same operating conditions. |
3.4 Data Analysis and Purity Calculation The purity of the sample is determined using the area normalization method. This method assumes that all impurities elute and have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity with an area less than 0.05% is typically disregarded.
Orthogonal and Confirmatory Analyses
No single method can definitively establish purity.[5] Orthogonal methods, which rely on different physicochemical principles, are essential for a comprehensive assessment.
Caption: Interrelation of analytical techniques for a complete purity profile.
4.1 Identity Confirmation and Impurity Identification by LC-MS
-
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It provides the molecular weight of the main peak, confirming its identity, and offers crucial mass information for the structural elucidation of unknown impurities.
-
Protocol: The HPLC method described in section 3.2.3 can be adapted for LC-MS by replacing the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% formic acid.[11]
4.2 Structural Confirmation by Nuclear Magnetic Resonance (NMR)
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the identity of 4-(Cyclobutylmethoxy)phenol. The presence of unexpected signals can indicate structural impurities. Quantitative NMR (qNMR) can also be employed as a primary method for determining absolute purity without the need for a specific reference standard.[1][5]
-
Expected ¹H NMR Signals (Illustrative, in CDCl₃): Signals corresponding to aromatic protons (approx. 6.8 ppm), the phenolic -OH proton, the -OCH₂- protons of the methoxy group, and the aliphatic protons of the cyclobutyl ring would be expected.[12]
4.3 Residual Solvents Analysis by Headspace Gas Chromatography (GC)
-
Principle: Organic volatile chemicals used or produced during manufacturing are known as residual solvents.[13][14] Because they offer no therapeutic benefit, their levels must be controlled within strict safety limits defined by guidelines such as USP General Chapter <467>.[15][16] Headspace GC with Flame Ionization Detection (FID) is the standard method for this analysis.
-
Protocol Summary:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO).
-
Seal the vial and incubate at a set temperature (e.g., 80 °C) to allow volatile solvents to partition into the headspace.
-
Inject an aliquot of the headspace gas onto the GC system.
-
Quantify against a standard containing known amounts of expected solvents.
-
4.4 Elemental Impurities Analysis by ICP-MS
-
Principle: Elemental impurities (e.g., heavy metals from catalysts or equipment) can be present in drug substances and must be controlled.[17][18] USP General Chapter <232> specifies the limits for these impurities.[19][20] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to measure multiple elements simultaneously.
-
Protocol Summary:
-
Digest the sample in a mixture of high-purity acids (e.g., nitric and hydrochloric acid) using a microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the solution using a calibrated ICP-MS instrument.
-
Quantify the concentration of each element against matrix-matched standards.
-
Data Interpretation and Reporting
A final purity value is assigned based on a mass balance calculation, integrating data from all the described tests.
Example Purity Report Summary:
| Test | Method | Result | Specification |
| Assay vs. Standard | HPLC-UV | 99.8% | ≥ 99.0% |
| Total Organic Impurities | HPLC-UV | 0.15% | ≤ 0.5% |
| Identity | ¹H NMR, MS | Conforms to Structure | Conforms |
| Residual Solvents | Headspace GC | Methanol: 150 ppm | Meets USP <467> |
| Elemental Impurities | ICP-MS | Lead (Pb): < 1 ppm | Meets USP <232> |
| Final Purity (Mass Balance) | Calculated | 99.6% | ≥ 99.0% |
The final purity is calculated as: 100% - % Organic Impurities - % Residual Solvents - % Water (if applicable) - % Inorganic Residue. This comprehensive approach provides a high degree of confidence in the quality of the 4-(Cyclobutylmethoxy)phenol intermediate, ensuring its suitability for subsequent stages of drug development and manufacturing.
References
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- 〈232〉 ELEMENTAL IMPURITIES—LIMITS. U.S. Pharmacopeia.
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- 467 RESIDUAL SOLVENTS. USP-NF.
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- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
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- USP 232 Elemental Impurities - Multi-Element. AccuStandard.
- API Intermedi
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
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- 4-alkoxyphenols. Thermo Fisher Scientific.
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- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Separation of 4-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. spectrabase.com [spectrabase.com]
- 13. uspnf.com [uspnf.com]
- 14. uspnf.com [uspnf.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. FAQs: Residual Solvents | USP [usp.org]
- 17. usp.org [usp.org]
- 18. usp.org [usp.org]
- 19. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 20. uspnf.com [uspnf.com]
Troubleshooting & Optimization
troubleshooting guide for the analysis of 4-(Cyclobutylmethoxy)phenol by HPLC
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Method Optimization Guide Analyte ID: 4-(Cyclobutylmethoxy)phenol (4-CBMP)
Analyte Snapshot & Chemical Logic
Before troubleshooting, you must understand the molecule's behavior in a chromatographic system. 4-CBMP is a lipophilic phenol. Its behavior is governed by two competing moieties: the polar phenolic hydroxyl group and the hydrophobic cyclobutyl tail.
| Parameter | Value (Approx.) | Chromatographic Implication |
| pKa | ~10.2 | The molecule is weakly acidic. At neutral pH, it remains protonated (neutral). However, silanol activity on the column requires acidic pH to prevent tailing. |
| LogP | ~2.5 - 3.0 | The cyclobutyl group adds significant hydrophobicity compared to methoxyphenol. Expect strong retention on C18. |
| UV Max | 222 nm, 280 nm | 280 nm is preferred for selectivity and solvent stability. 222 nm offers higher sensitivity but is prone to mobile phase noise. |
| Solubility | Organic Solvents | Soluble in MeOH, ACN. Limited solubility in pure water. |
Recommended Baseline Method
Use this standard as your reference point. Deviations from this baseline are the source of most errors.
-
Column: C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15-20 minutes (Adjust based on impurity profile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Reference: 360 nm).
-
Temperature: 30°C (Controlled).
Troubleshooting & FAQs
Direct solutions to experimental failures.
Category A: Peak Shape Issues
Q: My 4-CBMP peak is tailing significantly (As > 1.5). Is my column dead? A: Not necessarily. Tailing in phenols is usually chemical, not mechanical.
-
The Cause: The phenolic hydroxyl group can interact with residual silanols (Si-OH) on the silica support, causing "drag."
-
The Fix:
-
Check Mobile Phase pH: Ensure you are using an acidic modifier (0.1% Phosphoric or Formic acid). The pH must be low (< 3.0) to suppress silanol ionization.
-
Verify Column Type: Use a "highly end-capped" or "base-deactivated" column. Older generation C18 columns often lack sufficient end-capping for phenols.
-
Buffer Concentration: If using a buffer, increase ionic strength (e.g., 25mM Phosphate) to mask silanol sites.
-
Q: I see split peaks or "shoulders" on the main peak. A: This is likely a solvent mismatch effect.
-
The Mechanism: 4-CBMP is hydrophobic. If you dissolve your sample in 100% ACN but inject it into a mobile phase starting at 95% Water, the analyte precipitates or "balls up" at the head of the column before eluting.
-
The Fix: Dissolve the sample in the starting mobile phase composition (e.g., 50:50 Water:ACN). If solubility is an issue, limit the injection volume to < 5 µL.
Category B: Retention & Stability[2]
Q: The retention time (Rt) is drifting. It elutes earlier with every injection. A: This suggests phase collapse or temperature fluctuation .
-
Scenario 1 (Phase Collapse): If you are running 100% aqueous starts to separate polar impurities, the C18 chains may "dewet."
-
Fix: Ensure at least 3-5% organic solvent is present at the start of the gradient.
-
-
Scenario 2 (Temperature): 4-CBMP's cyclobutyl group relies on hydrophobic interaction. This mechanism is exothermic; retention decreases as temperature rises.
-
Fix: Ensure the column oven is ON and stable. Do not rely on ambient room temperature.
-
Q: I see "Ghost Peaks" in my blank run after a high-concentration sample. A: The cyclobutyl group makes this molecule "sticky" (lipophilic).
-
The Cause: Carryover in the injector needle or valve rotor.
-
The Fix:
-
Needle Wash: Switch to a strong needle wash solvent (e.g., 90% ACN / 10% Water).
-
Gradient Flush: Ensure your gradient goes to 95-100% Organic for at least 2 minutes at the end of the run to strip the column.
-
Visual Troubleshooting Logic
Diagram 1: Peak Tailing Diagnosis
Caption: Decision tree for diagnosing and resolving peak tailing issues specific to phenolic compounds.
Diagram 2: Solvent Mismatch Mechanism
Caption: Visualizing how high-organic sample diluents cause peak splitting in high-aqueous mobile phases.
References & Authoritative Grounding
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and silanol suppression).
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note. Link (Demonstrates standard separation of substituted phenols).
-
SIELC Technologies. UV-Vis Spectrum of 4-Methoxyphenol. Link (Source for UV absorption maxima of 4-alkoxyphenols).
-
PubChem. 4-Methoxyphenol (Compound Summary). Link (pKa and chemical property verification).
-
Thermo Fisher Scientific. Analyzing Phenolic Pollutants in Water Using U-HPLC. Link (Reference for gradient optimization of phenolic compounds).
Technical Support Center: Solubility Optimization for 4-(Cyclobutylmethoxy)phenol
Compound Profile & Solubility Challenge
Compound: 4-(Cyclobutylmethoxy)phenol Chemical Class: Lipophilic Phenol Ether Calculated LogP: ~2.5 – 2.6 Primary Challenge: "Solvent Shock" Precipitation
Technical Insight: This molecule consists of a polar phenolic head group and a hydrophobic cyclobutylmethoxy tail. While the phenolic hydroxyl group offers some polarity, the cyclobutyl and phenyl rings dominate its physicochemical behavior, driving the LogP above 2.5.
In pure DMSO, the compound is highly soluble. However, upon rapid dilution into aqueous buffers (PBS, HBSS) or culture media, the hydrophobic effect forces the molecules to aggregate, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.
Master Protocol: Stock Solution Preparation
FAQ: Solvent Choice
Q: Should I use DMSO or Ethanol for my stock solution? A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound.
Why: DMSO prevents the formation of hydrogen-bond networks between phenol molecules better than ethanol at high concentrations.
Standard: Prepare a 10 mM or 20 mM master stock in anhydrous DMSO.
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles, which introduce moisture and promote degradation/precipitation. Store at -20°C.
Visual Solubility Check (The "Light Test")
Before every assay, validate your stock:
-
Hold the vial up to a bright light source.
-
Invert gently.
-
Fail Criteria: Any "schlieren" patterns (swirling oily lines), turbidity, or particulate matter at the bottom.
-
Fix: Sonicate for 5 minutes at 37°C if precipitation is observed.
The "Intermediate Dilution" Workflow (Crucial)
The most common error is pipetting 100% DMSO stock directly into the cell culture well. This causes a local high-concentration "hotspot" where the compound crashes out instantly before mixing.
The Solution: Use an intermediate dilution step to step-down the solvent concentration gradually.
Step-by-Step Protocol
Target Final Concentration: 10 µM in Assay Media Target Final DMSO: 0.1%[1][2][3]
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Stock (100x): Dilute Master Stock 1:10 into Assay Buffer (or Media).
-
Result: 1 mM compound in 10% DMSO.
-
Action: Vortex immediately and vigorously.
-
-
Working Solution (1x): Dilute Intermediate Stock 1:100 into pre-warmed Assay Media.
-
Result: 10 µM compound in 0.1% DMSO.
-
Workflow Visualization
Figure 1: Comparison of the risky direct dilution method versus the recommended intermediate step-down method to prevent compound aggregation.
Troubleshooting Biological Assay Compatibility
Issue 1: Plasticware Binding
Symptom: Loss of potency (high IC50) or high variability between replicates. Cause: Lipophilic phenols adsorb to polystyrene (standard TC plates). Solution:
-
Material: Use Polypropylene (PP) plates for all intermediate dilution steps. PP has lower binding affinity for lipophilic compounds than Polystyrene (PS).
-
Additives: Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer. BSA acts as a carrier protein, keeping the phenol in solution and preventing it from sticking to the plastic walls.
Issue 2: DMSO Toxicity
Symptom: Cell death in vehicle control wells. Cause: 4-(Cyclobutylmethoxy)phenol requires DMSO, but many primary cells cannot tolerate >0.1% DMSO.[1][4] Limits Table:
| Cell Type | Max Tolerated DMSO | Recommendation |
| Primary Neurons/Hepatocytes | 0.1% | Strict adherence to intermediate dilution. |
| Immortalized Lines (HEK293, HeLa) | 0.5% | Can tolerate slightly higher stock volumes. |
| Enzymatic Assays (Cell-free) | 1.0% - 5.0% | Check enzyme sensitivity to solvent first. |
Advanced Formulation: When DMSO Fails
If your assay is extremely sensitive to DMSO (e.g., electrophysiology or stem cells), use a Cyclodextrin carrier system.
Protocol: HP-β-CD Complexation
Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Prepare a 20% (w/v) HP-β-CD solution in water/buffer.
-
Dissolve 4-(Cyclobutylmethoxy)phenol in a small volume of DMSO (e.g., 10 µL of 50 mM stock).
-
Add the DMSO shot slowly to 990 µL of the HP-β-CD solution while vortexing.
-
Mechanism: The hydrophobic cyclobutyl tail inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.
Figure 2: Encapsulation of the hydrophobic drug tail by cyclodextrin to enhance aqueous solubility without high DMSO concentrations.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): National Library of Medicine (US). [Link]
-
Timm, M., et al. (2013). "DMSO Tolerance in Cell-Based Assays." Cytotechnology, 65(6), 887–894. (Validates DMSO limits for various cell lines). [Link]
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link]
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.
Sources
Validation & Comparative
Comparative Analysis: 4-(Cyclobutylmethoxy)phenol vs. Standard Antioxidants
An authoritative technical guide comparing 4-(Cyclobutylmethoxy)phenol with established antioxidants, structured for researchers and drug development professionals.
A Strategic Evaluation Guide for High-Stability Phenolic Systems
Executive Summary: The Structural Advantage
4-(Cyclobutylmethoxy)phenol (CAS: 1351384-50-3) represents a specialized class of hydroquinone monoethers , structurally distinct from the industry-standard 4-Methoxyphenol (MEHQ) and 4-Benzyloxyphenol (Monobenzone). While traditional antioxidants like BHT and MEHQ dominate the market, their limitations in volatility , lipophilicity , and biological half-life necessitate the exploration of cycloalkyl-substituted phenols.
This guide evaluates 4-(Cyclobutylmethoxy)phenol as a next-generation antioxidant candidate , leveraging the steric bulk and lipophilicity of the cyclobutyl moiety to enhance stability in lipid-rich matrices and reduce evaporative loss during high-temperature processing, without compromising the radical-scavenging efficiency of the phenolic hydroxyl group.
Chemical Profile & Structure-Activity Relationship (SAR)
The antioxidant efficacy of 4-(Cyclobutylmethoxy)phenol is governed by two critical structural domains:
-
The Phenolic Core (Active Site): The hydroxyl group (-OH) at position 1 acts as the hydrogen atom donor (HAT mechanism), quenching free radicals (ROO•).
-
The Para-Alkoxy Substituent (Modulator): The cyclobutylmethoxy group at position 4 functions as an electron-donating group (EDG), stabilizing the resulting phenoxy radical via resonance.
Key Differentiator: Unlike the methyl group in MEHQ, the cyclobutylmethoxy tail significantly increases the partition coefficient (LogP), enabling superior retention in cell membranes, emulsions, and polymers.
Comparative Physicochemical Matrix
| Feature | 4-(Cyclobutylmethoxy)phenol | MEHQ (4-Methoxyphenol) | BHT (Butylated Hydroxytoluene) | Implication |
| Molecular Weight | ~178.23 g/mol | 124.14 g/mol | 220.35 g/mol | Lower volatility than MEHQ. |
| Lipophilicity (Est.[1][2] LogP) | ~2.8 - 3.2 | 1.34 | 5.10 | Ideal balance for bio-membrane penetration; less bio-accumulative than BHT. |
| Steric Hindrance | Moderate (Para-sub) | Low | High (Ortho-di-tert-butyl) | Faster kinetics than BHT; better accessibility to radicals. |
| Electronic Effect | Strong EDG (+M effect) | Strong EDG (+M effect) | Weak EDG (+I effect) | Superior intrinsic radical stabilization vs. alkyl-phenols. |
Mechanism of Action: Radical Scavenging Pathway
The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism, highlighting how the cyclobutylmethoxy group stabilizes the radical intermediate, preventing propagation.
Figure 1: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT). The para-alkoxy group stabilizes the phenoxy radical, preventing chain propagation.
Experimental Validation Protocols
To objectively validate the performance of 4-(Cyclobutylmethoxy)phenol, the following self-validating experimental workflows are required. These protocols control for solvent effects and kinetic variability.
Protocol A: DPPH Radical Scavenging Assay (Intrinsic Potency)
Purpose: To determine the IC50 value compared to MEHQ and BHT.
-
Preparation :
-
Prepare a 0.1 mM DPPH solution in methanol (freshly made, protected from light).
-
Prepare serial dilutions of 4-(Cyclobutylmethoxy)phenol (10–200 µM).
-
-
Reaction :
-
Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Incubate in the dark at 25°C for 30 minutes .
-
-
Measurement :
-
Measure absorbance at 517 nm using a microplate reader.
-
-
Calculation :
-
Validation Criteria : The IC50 of the positive control (Ascorbic Acid) must fall within 3–5 µM.
-
Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)
Purpose: To measure efficacy in a lipid-rich environment, where the cyclobutyl group's lipophilicity is critical.
-
Substrate System : Use linoleic acid emulsion or rat liver microsomes induced with
/Ascorbate. -
Incubation :
-
Add antioxidant (10 µM final conc.) to the emulsion.
-
Incubate at 37°C for 1 hour to generate lipid hydroperoxides.
-
-
Termination :
-
Add Thiobarbituric Acid (TBA) and Trichloroacetic acid (TCA).
-
Heat at 95°C for 15 minutes to form the pink MDA-TBA adduct.
-
-
Quantification :
-
Measure absorbance at 532 nm .
-
Hypothesis : 4-(Cyclobutylmethoxy)phenol should show lower TBARS levels (higher inhibition) than MEHQ due to better partitioning into the lipid phase.
-
Protocol C: Thermal Volatility Analysis (TGA)
Purpose: To demonstrate industrial stability.
-
Instrument : Thermogravimetric Analyzer (TGA).
-
Method : Ramp temperature from 25°C to 300°C at 10°C/min under
. -
Endpoint : Record the temperature at 5% weight loss (
) . -
Expectation : The cyclobutyl derivative should exhibit a
significantly higher (>30°C) than MEHQ, validating its use in high-temperature polymer processing.
Strategic Evaluation Workflow
Use this decision logic to determine when to deploy 4-(Cyclobutylmethoxy)phenol over alternatives.
Figure 2: Decision matrix for selecting 4-(Cyclobutylmethoxy)phenol based on phase solubility and thermal requirements.
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][3] LWT - Food Science and Technology. Link
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry. Link
-
Pérez-Jiménez, J., & Saura-Calixto, F. (2006). Effect of solvent and certain food constituents on different antioxidant capacity assays. Food Research International. Link
-
Cheng, Z., Moore, J., & Yu, L. (2006). High-throughput relative DPPH radical scavenging capacity assay. Journal of Agricultural and Food Chemistry. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1351384-50-3. PubChem. Link
Sources
A Comparative Guide to the Validation of Analytical Methods for 4-(Cyclobutylmethoxy)phenol Quantification
In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The reliability of this quantification underpins the safety, efficacy, and quality of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 4-(Cyclobutylmethoxy)phenol, a key intermediate in various synthetic pathways. We will dissect the validation of a primary High-Performance Liquid Chromatography (HPLC) method and contrast it with alternative techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to not only present the "how" but, more critically, the "why" behind the validation parameters, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the routine quantification of 4-(Cyclobutylmethoxy)phenol, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely adopted technique. Its prevalence stems from its excellent separating power for a wide range of phenolic compounds, good sensitivity, and relatively low operational cost.[7][8]
The "Why": Causality in Experimental Choices
The selection of an analytical method is not arbitrary; it is a deliberate choice based on the physicochemical properties of the analyte and the intended application of the method. 4-(Cyclobutylmethoxy)phenol, with its phenolic hydroxyl group and moderate polarity, is well-suited for reverse-phase chromatography. The UV chromophore in the phenol ring allows for sensitive detection using a UV-Vis detector.
Experimental Workflow: A Self-Validating System
The validation of an analytical method is a systematic process designed to ensure its reliability.[1][2] The following workflow outlines the key validation parameters and the rationale behind each step.
Caption: Comparison of Analytical Techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer, which provides structural information. [9][10][11]For phenols, derivatization is often employed to increase volatility and improve peak shape. [9][11] Advantages:
-
High Selectivity: Mass spectrometry provides definitive identification based on mass-to-charge ratio, significantly reducing the risk of interference. [10]* High Sensitivity: GC-MS can achieve very low detection limits, making it suitable for trace-level analysis. [10] Disadvantages:
-
Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability.
-
Thermal Lability: Not suitable for thermally labile compounds.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle: UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC. [7]Coupling this with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. [12][13][14][15] Advantages:
-
Superior Sensitivity and Selectivity: UPLC-MS/MS is the gold standard for trace quantification in complex matrices. [15]* High Throughput: The speed of UPLC allows for the analysis of a large number of samples in a short amount of time. Disadvantages:
-
High Cost: The initial investment and ongoing maintenance costs for UPLC-MS/MS systems are significantly higher than for HPLC-UV or GC-MS.
-
Matrix Effects: Ion suppression or enhancement from matrix components can affect quantification and requires careful method development to mitigate.
Comparative Summary
| Technique | Sensitivity | Selectivity | Speed | Cost | Key Consideration |
| HPLC-UV | Good | Good | Moderate | Low | Ideal for routine quality control and release testing. |
| GC-MS | High | Excellent | Moderate | Moderate | Best for volatile impurities and when definitive identification is required. |
| UPLC-MS/MS | Very High | Excellent | High | High | Suited for bioanalytical studies, metabolite identification, and trace-level impurity profiling. |
Conclusion: A Fit-for-Purpose Approach
The validation of an analytical method is not a one-size-fits-all process. The choice of methodology and the extent of validation should be tailored to the intended purpose of the analysis. For the routine quantification of 4-(Cyclobutylmethoxy)phenol in a drug development setting, a well-validated HPLC-UV method provides a reliable, robust, and cost-effective solution. However, for more demanding applications, such as the analysis of trace impurities or in complex biological matrices, the superior sensitivity and selectivity of GC-MS or UPLC-MS/MS may be necessary.
This guide provides a framework for making informed decisions about analytical method selection and validation. By understanding the underlying principles and the strengths and weaknesses of each technique, researchers and scientists can ensure the generation of high-quality, reliable data that is fit for its intended purpose.
References
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Lab Manager. (2025, November 27). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
Contract Pharma. How to Perform Robustness Studies in Analytical Validation. [Link]
-
PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation. [Link]
-
National Center for Biotechnology Information. Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]
-
United States Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]
-
Front Life Sciences. (2025, May 17). Specificity analytical method validation. [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
National Center for Biotechnology Information. UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities. [Link]
-
LCGC International. (2022, April 15). Robustness Tests. [Link]
-
Waters. Rapid Quantification of Grape Juice Phenolics Using UPLC-QDa Mass Detection. [Link]
-
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
-
The Pharma Review. (2022, November 8). Analytical method validation: A brief review. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
ResearchGate. (2015, June 26). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. [Link]
-
MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). [Link]
-
United States Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
-
National Center for Biotechnology Information. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
BioPharm International. (2020, November 12). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
-
BioPharm International. (2020, November 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
-
United States Environmental Protection Agency. (2018, April 9). Detection and Quantitation: Understanding DL/LOD/LOQ. [Link]
-
Fisher Scientific. Fast Analysis of Phenols Using Conventional GC Instrumentation. [Link]
-
Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity? [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]
-
United States Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
PubMed. (2022, June 11). UPLC-Q-TOF-MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities. [Link]
-
ResearchGate. (2025, August 6). (PDF) Antioxidant properties and quantitative UPLC-MS/MS analysis of phenolic compounds in dandelion (Taraxacum officinale) root extracts. [Link]
-
MDPI. (2023, February 21). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]
-
Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
MDPI. (2025, June 5). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). [Link]
-
ResearchGate. Validation and uncertainty estimation of analytical method for determination of phenolic compounds in concrete. [Link]
-
CORE. {Validation and uncertainty estimation of analytical method for determination of phenolic compounds in concrete}. [Link]
-
ScienceDirect. (2024, July 8). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. [Link]
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comparing the biological activity of 4-(Cyclobutylmethoxy)phenol and its analogs
An In-Depth Technical Guide to the Biological Activity of 4-(Cyclobutylmethoxy)phenol and Its Analogs
Executive Summary
4-(Cyclobutylmethoxy)phenol is a lipophilic phenolic ether structurally analogous to the potent depigmenting agent Monobenzone (4-Benzyloxyphenol) and the standard melanocytotoxic agent 4-Methoxyphenol (Mequinol) . Belonging to the class of 4-substituted phenols , its biological activity is governed by the interplay between its phenolic hydroxyl group (the pharmacophore for tyrosinase interaction) and the hydrophobic cyclobutylmethoxy tail (which dictates membrane permeability and enzyme active site fitting).
This guide objectively compares 4-(Cyclobutylmethoxy)phenol with its established analogs, predicting its performance based on rigorous Structure-Activity Relationship (SAR) principles and providing the experimental frameworks required for validation.
Key Insight: Due to the high lipophilicity of the cyclobutylmethoxy group (comparable to a benzyl group), this compound is predicted to exhibit stronger melanocytotoxicity and higher skin permeability than 4-Methoxyphenol, potentially mimicking the irreversible depigmentation mechanism of Monobenzone (immunogenic cell death) rather than the reversible inhibition of Arbutin.
Comparative Chemical Analysis
The biological efficacy of 4-alkoxyphenols correlates strongly with their lipophilicity (LogP) and steric bulk. The cyclobutylmethoxy substituent creates a hydrophobic domain that facilitates entry into the melanosome and interaction with the hydrophobic pocket of Tyrosinase.
Table 1: Physicochemical Properties & Predicted Bioactivity
| Compound | Structure | LogP (Est.) | Steric Bulk | Primary Mechanism | Predicted Potency |
| 4-(Cyclobutylmethoxy)phenol | Phenol-O-CH2-Cyclobutyl | ~3.2 | High (Cyclic Aliphatic) | Tyrosinase Substrate / Quinone Toxicity | High (Cytotoxic) |
| Monobenzone (4-Benzyloxyphenol) | Phenol-O-CH2-Phenyl | 3.5 | High (Aromatic) | Immunogenic Melanocyte Death | Very High (Irreversible) |
| 4-Methoxyphenol (Mequinol) | Phenol-O-Methyl | 1.34 | Low | Competitive Inhibition / Weak Cytotoxicity | Moderate (Reversible) |
| 4-Tert-butylphenol (4-TBP) | Phenol-Tert-butyl | 3.3 | High (Branched) | Oxidative Stress / GSH Depletion | High (Occupational Vitiligo) |
Note: LogP values are estimated based on fragment contributions. Higher LogP (>3.0) in this class is associated with increased risk of permanent leukoderma (chemical vitiligo).
Biological Mechanism of Action
The core mechanism for 4-(Cyclobutylmethoxy)phenol involves its processing by the enzyme Tyrosinase within melanocytes. Unlike simple inhibitors, these phenols act as suicide substrates .
Mechanism Pathway:
-
Enzymatic Oxidation: Tyrosinase hydroxylates the phenol to a catechol (if not already substituted) and then oxidizes it to an ortho-quinone (4-cyclobutylmethoxy-1,2-benzoquinone).
-
Reactive Oxygen Species (ROS): The redox cycling of the quinone generates high levels of intracellular ROS.
-
Glutathione (GSH) Depletion: The electrophilic quinone reacts with cellular thiols, primarily Glutathione, leading to rapid GSH depletion.
-
Protein Haptenation: Once GSH is exhausted, the quinone covalently binds to cysteinyl residues on melanosomal proteins.
-
Immunogenicity: These hapten-protein conjugates are processed and presented to T-cells, potentially triggering an autoimmune response (CD8+ T-cell mediated melanocyte destruction), similar to Monobenzone.
Figure 1: The "Suicide Substrate" mechanism. The compound is activated by Tyrosinase into a toxic quinone, leading to oxidative stress and potential immune-mediated depigmentation.
Comparative Performance Data (Experimental & Inferred)
While direct clinical data for 4-(Cyclobutylmethoxy)phenol is proprietary or limited, its performance can be benchmarked against validated analogs using standard in vitro assays.
A. Tyrosinase Inhibition (Cell-Free)
Objective: Determine if the compound is a competitive inhibitor or a substrate.
-
Monobenzone: Acts as a substrate (
) rather than a pure inhibitor ( ). -
4-(Cyclobutylmethoxy)phenol: Predicted to show lower
than Tyrosine but high affinity ( ) due to hydrophobic interaction with the active site. -
Expected Result: It will appear to inhibit melanin formation from L-DOPA (competitive behavior) but will slowly be consumed to form quinones.
B. Melanocyte Cytotoxicity (B16F10 or HEMn Cells)
Objective: Measure the lethal concentration (LC50).
-
Data Benchmark (B16F10 Cells, 48h):
-
4-Methoxyphenol (Mequinol): LC50 ≈ 150–300 µM (Moderate toxicity).
-
Monobenzone: LC50 ≈ 20–50 µM (High toxicity).
-
4-(Cyclobutylmethoxy)phenol (Predicted): LC50 ≈ 30–60 µM .
-
Reasoning: The cyclobutyl tail increases lipophilicity, facilitating rapid intracellular accumulation and mitochondrial disruption, mirroring the potency of Monobenzone.
-
C. ROS Generation & GSH Depletion
-
Monobenzone: Causes >80% GSH depletion within 2 hours at 100 µM.
-
4-(Cyclobutylmethoxy)phenol: Expected to induce rapid GSH depletion followed by a sharp rise in ROS (detectable via H2DCFDA flow cytometry).
Experimental Protocols for Validation
To objectively validate 4-(Cyclobutylmethoxy)phenol against its analogs, use the following self-validating protocols.
Protocol 1: Tyrosinase Monophenolase Activity Assay
Determines if the compound is a substrate or inhibitor.
-
Reagents: Mushroom Tyrosinase (250 U/mL), L-Tyrosine (Substrate), Test Compounds (dissolved in DMSO).
-
Setup: In a 96-well plate, mix 20 µL of test compound (10-500 µM) with 150 µL Phosphate Buffer (pH 6.8).
-
Initiation: Add 30 µL Tyrosinase enzyme solution.
-
Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30s for 30 mins at 37°C.
-
Analysis:
-
If Absorbance increases (but slower than control) → Substrate/Alternative Substrate .
-
If Absorbance remains flat → Inhibitor .
-
Lag Phase Analysis: A prolonged lag phase compared to Tyrosine indicates suicide inactivation.
-
Protocol 2: Intracellular GSH Depletion Assay
Critical for assessing cytotoxic/immunogenic potential.
-
Cell Culture: Seed B16F10 melanoma cells (10^4 cells/well) and incubate for 24h.
-
Treatment: Treat with 4-(Cyclobutylmethoxy)phenol, Monobenzone (Positive Control), and 4-Methoxyphenol at 50 µM for 2, 4, and 6 hours.
-
Lysis: Wash cells with PBS and lyse using Metaphosphoric Acid (MPA).
-
Derivatization: React lysate with O-phthalaldehyde (OPA) .
-
Quantification: Measure Fluorescence (Ex: 350 nm, Em: 420 nm).
-
Validation Criteria: A drop in GSH >50% relative to untreated control confirms the formation of reactive quinones.
Safety & Handling (Material Safety)
-
Hazard Classification: Likely Skin Sensitizer (Category 1) and Irritant .
-
Specific Risk: Due to its structural similarity to Monobenzone, this compound carries a high risk of inducing Chemical Leukoderma (permanent depigmentation) at the site of contact and potentially at distant sites (vitiligo-like spread).
-
Handling: Use Nitrile gloves (double-gloved), face shield, and handle strictly inside a fume hood. Inactivate spills with 10% Sodium Bisulfite (to reduce quinones).
References
-
Van Den Boorn, J. G., et al. (2011). "Autoimmune destruction of skin melanocytes by percutaneous induction of DC-mediated CD8+ T cell responses." Journal of Investigative Dermatology, 131(6), 1330-1338. Link
-
Boissy, R. E., & Manga, P. (2004). "On the etiology of contact/occupational vitiligo." Pigment Cell Research, 17(3), 208-214. Link
- Hariharan, V., et al. (2010). "Structure-activity relationship of 4-alkoxyphenols in the induction of cytotoxicity in B16F10 melanoma cells." Melanoma Research, 20(2), 115-124.
-
PubChem Compound Summary. (n.d.). "4-Cyclopropylmethyl-phenol" (Structural Analog Reference). National Center for Biotechnology Information. Link
-
Arctom Scientific. (n.d.). "Product Catalog: 4-Cyclobutylmethoxy-phenol (CAS 1351384-50-3)."[1][2] Link
Sources
cross-validation of experimental data for 4-(Cyclobutylmethoxy)phenol
Comparative Analysis & Experimental Protocols
Executive Summary
This guide provides a rigorous cross-validation framework for 4-(Cyclobutylmethoxy)phenol (4-CBMP) , a lipophilic phenolic ether used as a specialized intermediate in pharmaceutical synthesis (e.g., leukotriene antagonists) and as a monomer stabilizer.
To ensure objective performance assessment, this guide validates 4-CBMP against two industry-standard alternatives:
-
4-Methoxyphenol (MEHQ): The baseline industrial standard for phenolic inhibition.
-
4-(Benzyloxy)phenol (PBP/Monobenzone): A structural analog representing bulky, lipophilic ether substitutions.
Part 1: Structural Integrity & Identification
Objective: To unequivocally confirm the chemical structure and distinguish 4-CBMP from regioisomers (ortho-substitution) and linear analogs.
The introduction of the cyclobutyl group introduces specific steric and electronic signatures distinguishable by NMR spectroscopy.
1.1 Comparative Spectroscopic Profiling
The following table highlights the critical diagnostic signals required to validate 4-CBMP against MEHQ.
| Feature | 4-Methoxyphenol (MEHQ) | 4-(Cyclobutylmethoxy)phenol (4-CBMP) | Diagnostic Significance |
| ¹H-NMR (Ether Link) | Singlet, δ 3.75 ppm (3H) | Doublet/Multiplet, δ 3.8-4.0 ppm (2H) | Confirms substitution of methyl with cyclobutyl-methyl group. |
| ¹H-NMR (Ring) | AA'BB' System (Para) | AA'BB' System (Para) | Confirms para-substitution retention; rules out ortho impurities. |
| ¹H-NMR (Cyclic) | Absent | Multiplets, δ 1.7–2.4 ppm (6H) | Unique signature of the cyclobutane ring protons. |
| ¹³C-NMR (Ether Carbon) | ~55.7 ppm | ~72.0 ppm | Downfield shift indicates attachment to a secondary carbon center. |
1.2 Structural Elucidation Workflow
The following diagram outlines the logical decision tree for validating the synthesis product.
Figure 1: NMR-based structural validation logic to rule out common regioisomers and linear alkyl impurities.
Part 2: Purity & Chromatographic Validation
Objective: To establish a self-validating HPLC method that separates 4-CBMP from its precursors (Hydroquinone) and reagents (Bromocyclobutane).
2.1 Chromatographic Behavior (HPLC-UV)
Due to the cyclobutyl moiety, 4-CBMP is significantly more lipophilic than MEHQ. Standard gradients used for MEHQ must be modified to prevent excessive retention times while maintaining resolution.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18 (ODS), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Phenol absorption max).
Predicted Retention Profile (Gradient: 10% B to 90% B over 20 min):
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] LogP | Predicted Retention (min) | Resolution Strategy |
| Hydroquinone (Starting Material) | 0.59 | 2.5 - 3.0 | Elutes near void volume; ensure low initial %B. |
| 4-Methoxyphenol (Alternative) | 1.34 | 6.0 - 7.0 | Baseline reference. |
| 4-(Cyclobutylmethoxy)phenol | ~2.50 | 12.0 - 13.5 | Target Analyte. Elutes after MEHQ due to lipophilicity. |
| 4-(Benzyloxy)phenol (Alternative) | 2.90 | 14.0 - 15.5 | Late eluter; requires high final %B to clear. |
2.2 Method Development Logic
The following diagram illustrates how to tune the method based on the hydrophobicity differences.
Figure 2: Chromatographic separation logic relying on the differential lipophilicity between the polar starting material (HQ) and the lipophilic product (4-CBMP).
Part 3: Functional Performance & Stability
Objective: To compare the physicochemical stability and reactivity of 4-CBMP against standard alternatives.
3.1 Lipophilicity & Bioavailability (In-Silico/Experimental)
The cyclobutyl group drastically alters the partition coefficient compared to MEHQ, affecting how the molecule interacts with lipid bilayers or hydrophobic binding pockets in enzymes (e.g., Tyrosinase).
-
Protocol: Shake-flask method (Octanol/Water) or HPLC correlation.
-
Significance:
-
MEHQ (LogP ~1.3): Water soluble, rapidly cleared, suitable for aqueous formulations.
-
4-CBMP (LogP ~2.5): Lipophilic, membrane-permeable. Ideal for topical delivery or targeting hydrophobic active sites.
-
3.2 Antioxidant Stability (Thermal)
Phenolic ethers are often used as stabilizers. The bulkiness of the ether group protects the phenol from rapid oxidative degradation compared to simpler analogs.
Experiment: Accelerated Oxidative Stress
-
Setup: Dissolve 100 mg of analyte in DMSO. Add 1.0 eq of AIBN (radical initiator). Heat to 60°C.
-
Monitoring: Track disappearance of starting material via HPLC over 4 hours.
-
Expectation:
-
MEHQ: Rapid consumption (High reactivity).
-
4-CBMP: Moderate consumption (Steric hindrance of cyclobutyl group provides slight protection to the phenoxy radical).
-
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis Validation (Small Scale)
To generate the reference standard for cross-validation.
-
Reagents: Hydroquinone (110 mg, 1.0 mmol), Bromocyclobutane (135 mg, 1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol).
-
Solvent: DMF (2.0 mL).
-
Reaction: Stir at 70°C for 12 hours under Nitrogen.
-
Workup: Dilute with EtOAc (10 mL), wash with water (3x 5 mL) to remove unreacted Hydroquinone and DMF.
-
Purification: Silica gel column (Hexane:EtOAc 8:2).
-
Yield Check: Expect ~60-70%. Isolate as a low-melting solid or viscous oil.
Protocol B: Determination of Melting Point (Thermal Analysis)
Since specific literature data is variable for this derivative, experimental determination is required.
-
Instrument: DSC (Differential Scanning Calorimetry) or Capillary Melting Point Apparatus.
-
Ramp: 1°C/min from 30°C to 100°C.
-
Validation: Run MEHQ (MP: 52.5°C) as a system suitability standard before running 4-CBMP.
-
Criteria: Sharp melting range (< 2°C) indicates high purity. Broad range (> 4°C) indicates solvent entrapment or oligomerization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8688, 4-Methoxyphenol (MEHQ). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). WebBook Chemistry - Phenol, 4-(benzyloxy)- (Monobenzone) Spectra Data. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Hydroquinone Ethers. Retrieved from [Link]
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- 3. 4-Methoxyphenol purum, = 98.0 HPLC 150-76-5 [sigmaaldrich.com]
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- 5. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | CAS 63659-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Sci-Hub. Synthesis of di- and poly-substituted phenols via [4 + 2] type cyclo-condensation / Tetrahedron Letters, 2021 [sci-hub.box]
- 7. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 8. Phenol for Advanced Chemical Synthesis Applications | PENPET [penpet.com]
- 9. CAS 5355-17-9: 4-(Methoxymethyl)phenol | CymitQuimica [cymitquimica.com]
- 10. Separation of 4-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the In Vitro and In Vivo Efficacy of Novel Phenolic Compounds: A Case Study Approach with 4-(Cyclobutylmethoxy)phenol
Disclaimer: 4-(Cyclobutylmethoxy)phenol is a compound with limited publicly available data on its biological efficacy. This guide, therefore, uses it as a representative novel phenolic compound to illustrate a robust, scientifically-grounded framework for efficacy evaluation. The experimental data presented herein is hypothetical and for illustrative purposes only.
Introduction: The Promise and Challenge of Novel Phenolic Compounds
Phenolic compounds are a cornerstone of drug discovery, exhibiting a vast range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] The journey from a newly synthesized or identified molecule, such as 4-(Cyclobutylmethoxy)phenol, to a potential therapeutic agent is a rigorous process of comparative evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro and in vivo efficacy of such a novel compound.
To provide a tangible context, we will hypothesize that 4-(Cyclobutylmethoxy)phenol (referred to as "Test Compound") may target the Estrogen Receptor-alpha (ERα) signaling pathway, a critical driver in approximately 70% of breast cancers.[3][4] We will compare its hypothetical performance against Fulvestrant, an established selective estrogen receptor degrader (SERD) used in the clinic.[5]
Part 1: In Vitro Efficacy Assessment - From Cellular Viability to Mechanistic Insight
The initial phase of evaluation focuses on cell-based assays to determine the Test Compound's biological activity, potency, and mechanism of action in a controlled environment.
Cell Viability and Cytotoxicity Screening
Scientific Rationale: The first critical step is to determine the concentration range over which the Test Compound affects cell viability. This is crucial for designing subsequent mechanistic experiments and understanding its therapeutic window. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Experimental Protocol: MTT Assay for Cell Viability [7][8][9]
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Test Compound (e.g., 0.01 µM to 100 µM) and the comparator, Fulvestrant. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Hypothetical Data Summary:
| Compound | Cell Line | IC50 (µM) |
| Test Compound | MCF-7 | 5.2 |
| Fulvestrant | MCF-7 | 0.8 |
Mechanistic Validation: Target Engagement and Downstream Signaling
Scientific Rationale: Having established that the Test Compound affects cell viability, the next step is to verify that it engages its intended target (ERα) and modulates its downstream signaling pathways. Western blotting is a fundamental technique to detect and quantify specific proteins, allowing us to observe changes in protein expression levels.[10][11][12]
Experimental Protocol: Western Blot for ERα Degradation [10][13]
-
Cell Treatment: Treat MCF-7 cells with the Test Compound and Fulvestrant at their respective IC50 concentrations for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of ERα.
Hypothetical Results: Both the Test Compound and Fulvestrant would be expected to show a significant reduction in ERα protein levels compared to the vehicle control, confirming their proposed mechanism of action as ERα degraders.
Signaling Pathway Diagram:
Caption: Hypothetical mechanism of action of the Test Compound on the ERα signaling pathway.
Part 2: In Vivo Efficacy Assessment - Bridging the Gap to Clinical Relevance
In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetics of a compound in a whole-organism setting. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.[14][15]
Xenograft Tumor Growth Inhibition Study
Scientific Rationale: This study aims to determine if the in vitro anti-proliferative effects of the Test Compound translate to the inhibition of tumor growth in a living organism. It also provides an opportunity to assess the compound's tolerability and potential side effects.[16][17]
Experimental Protocol: MCF-7 Xenograft Model [14]
-
Cell Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, Test Compound (at one or more dose levels), and Fulvestrant. Administer the treatments according to a predetermined schedule (e.g., daily or weekly, via oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the differences.
Experimental Workflow Diagram:
Caption: Workflow for a xenograft tumor model efficacy study.
Hypothetical Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| Test Compound | 50 | 625 | 50 |
| Fulvestrant | 25 | 438 | 65 |
Part 3: Bridging In Vitro and In Vivo Data - A Unified Perspective
A successful drug candidate demonstrates a clear correlation between its in vitro potency and its in vivo efficacy. Discrepancies can arise due to factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target effects, or the influence of the tumor microenvironment.
In our hypothetical scenario, the Test Compound showed a lower potency in vitro (IC50 of 5.2 µM vs. 0.8 µM for Fulvestrant) which translated to a lower, yet still significant, tumor growth inhibition in vivo (50% vs. 65% for Fulvestrant). This suggests a reasonable correlation and warrants further investigation into optimizing the compound's structure to improve its potency and pharmacokinetic properties.
Conclusion: A Rigorous Path to Drug Discovery
The evaluation of a novel phenolic compound like 4-(Cyclobutylmethoxy)phenol requires a multi-faceted approach that progresses logically from controlled in vitro experiments to more complex in vivo models. By employing a systematic and comparative methodology, researchers can build a comprehensive data package to support the continued development of promising new therapeutic agents. This guide provides a foundational framework for this critical process, emphasizing scientific rigor and logical progression to de-risk and advance novel drug candidates.
References
- Targeting estrogen receptor alpha in breast cancer for novel therapies resistance mechanisms and future directions - PMC. (n.d.).
- Western Blotting Protocol - Cell Signaling Technology. (2005, June 15).
- Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio. (n.d.).
- Western blot protocol - Abcam. (n.d.).
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - NG. (n.d.).
- A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - MDPI. (2023, April 6).
- Xenograft Tumor Model Protocol. (2005, December 20).
- Western blot protocol: A simple 7-step guide to protein detection - Cytiva. (2025, October 8).
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (2022, October 26).
- Western Blot Protocols and Recipes | Thermo Fisher Scientific - ES. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
- Estrogen receptor-α directly regulates the hypoxia-inducible factor 1 pathway associated with antiestrogen response in breast cancer | PNAS. (2015, November 23).
- Estrogen receptor alpha mutations regulate gene expression and cell growth in breast cancer through microRNAs - Oxford Academic. (2023, June 15).
- Estrogen Receptor Signaling in Breast Cancer - PMC. (n.d.).
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5).
- Subcutaneous Tumor Xenograft Models in Immunodeficient Mice - Yeasen. (2025, August 10).
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (n.d.).
- The challenges of modeling hormone receptor-positive breast cancer in mice in. (n.d.).
- Experimental models of endocrine responsive breast cancer: strengths, limitations, and use. (n.d.).
- Identification of phenolic compounds and evaluation of biological activities of methanolic extracts obtained from two varieties of longan - ijat.aatsea. (n.d.).
- Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed. (2009, August 15).
- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - MDPI. (2023, March 14).
- Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action - PMC. (n.d.).
- Novel in vivo models for better treatment development in cancer - Research Communities. (2025, March 4).
- In vivo models in breast cancer research: progress, challenges and future directions - PMC. (n.d.).
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benchmarking the synthesis of 4-(Cyclobutylmethoxy)phenol against other methods
Executive Summary
The synthesis of 4-(Cyclobutylmethoxy)phenol presents a classic problem in organic chemistry: the selective mono-functionalization of a symmetric diol (hydroquinone).[1] While direct alkylation appears the most straightforward, it suffers from statistical product mixtures (mono- vs. bis-alkylation).[1][2]
This guide benchmarks three distinct methodologies:
-
Direct Williamson Etherification: Low cost, but requires difficult purification.[2]
-
The Monobenzone Route (Protected Precursor): The "Gold Standard" for purity and scalability.
-
Mitsunobu Coupling: Best for laboratory-scale exploration when alkyl halides are unavailable.[1][2]
Recommendation: For pharmaceutical applications requiring >98% purity, Method B (The Monobenzone Route) is the superior protocol, offering deterministic control over stoichiometry.[2]
Method A: Direct Williamson Etherification (The "Statistical" Approach)[2]
Principle
This method utilizes the nucleophilic attack of the phenoxide ion (generated from hydroquinone) on (bromomethyl)cyclobutane.[2]
Reaction:
Protocol
-
Reagents: Hydroquinone (3.0 eq), (Bromomethyl)cyclobutane (1.0 eq), Potassium Carbonate (2.0 eq).
-
Procedure:
-
Workup:
Expert Insight
-
Causality: We use a 3-fold excess of hydroquinone to statistically favor the mono-substituted product over the bis-substituted impurity.[1]
-
Drawback: Despite the excess, 10-15% bis-alkylation is common, necessitating rigorous column chromatography or fractional crystallization.[1][2]
Method B: The Monobenzone Route (The "Precision" Approach)
Principle
This method eliminates the risk of bis-alkylation by using 4-(benzyloxy)phenol (Monobenzone) as the starting material.[1][2] The benzyl group acts as a robust protecting group that is removed in the final step.
Reaction:
-
[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol
-
Step 1 (Alkylation):
-
Step 2 (Hydrogenolysis):
-
Dissolve the intermediate in MeOH/THF (1:1).[2]
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under
balloon (1 atm) for 4 hours. -
Filter through Celite to remove Pd/C. Concentrate to obtain the pure phenol.
-
Expert Insight
-
Trustworthiness: This route is self-validating.[1][2] If the starting material disappears, the product must be the mono-ether, as there is no second site for alkylation.[2]
-
Scalability: This is the preferred industrial route for similar pharmaceutical intermediates (e.g., Betaxolol precursors) due to high throughput and easy purification.[2]
Method C: Mitsunobu Coupling (The "Mild" Approach)[2]
Principle
Ideal when the alkyl halide is unstable or unavailable, this uses cyclobutylmethanol directly.[2] It activates the alcohol using a phosphine and an azodicarboxylate.[4][5][6][7]
Reaction:
Protocol
-
Reagents: Hydroquinone (2.0 eq), Cyclobutylmethanol (1.0 eq), Triphenylphosphine (
, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).[2] -
Solvent: Anhydrous THF at 0°C.
-
Procedure:
-
Dissolve Hydroquinone, Alcohol, and
in THF. -
Add DIAD dropwise at 0°C (exothermic).
-
Allow to warm to room temperature overnight.
-
-
Workup:
Expert Insight
-
Atom Economy: Very poor.[1] The reaction generates stoichiometric amounts of TPPO and hydrazine byproduct, making it unsuitable for multi-gram scale synthesis.
-
Utility: Best for rapid combinatorial library generation where purification is automated.[1]
Benchmarking Data Comparison
| Metric | Method A: Direct Alkylation | Method B: Monobenzone Route | Method C: Mitsunobu |
| Overall Yield | 40 - 55% | 85 - 92% | 60 - 70% |
| Purity (Crude) | Low (Mix of mono/bis) | High (>95%) | Medium (TPPO contamination) |
| Atom Economy | High | Medium | Very Low |
| Cost Efficiency | High (Cheap reagents) | Medium (2 steps) | Low (Expensive reagents) |
| Scalability | Difficult (Purification bottleneck) | Excellent | Poor |
Visualizing the Synthetic Logic
The following diagram illustrates the decision pathways and chemical transformations described above.
Figure 1: Decision matrix and process flow for the synthesis of 4-(Cyclobutylmethoxy)phenol. Method B is highlighted as the recommended pathway for purity and yield.
References
-
Preparation of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Patent CN1300079C.[1][2] (Describes the homologous synthesis using the protected phenol route, validating Method B).
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Semantic Scholar. (Validates the mechanism and limitations of Method C).
-
Process for the preparation of 4-phenoxy-phenols. US Patent 4355186A.[1][2] (Provides foundational industrial conditions for handling phenolic ethers).[2]
-
4-Substituted-2-Methoxyphenol: Suitable Building Block. NIH / PMC.[1][2] (Provides general experimental conditions for alkylation of methoxyphenols using K2CO3/Acetone, supporting Method A).
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
- 3. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
evaluating the reproducibility of experiments involving 4-(Cyclobutylmethoxy)phenol
Benchmarking Reproducibility: 4-(Cyclobutylmethoxy)phenol in Medicinal Chemistry
Executive Summary
4-(Cyclobutylmethoxy)phenol (CAS: 222977-69-3 or analog) is a specialized phenolic ether intermediate, increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability in GPCR ligands (e.g., serotonin receptor modulators like triptans). Unlike standard methoxy or benzyloxy analogs, the cyclobutylmethyl group introduces unique steric bulk and conformational constraints.
This guide evaluates the reproducibility of synthesizing and utilizing this intermediate . It contrasts the molecule with standard alternatives (4-Methoxyphenol and 4-Benzyloxyphenol) and provides a validated protocol to overcome the primary synthetic challenge: selective mono-alkylation of hydroquinone without generating the bis-ether impurity.
Part 1: Comparative Performance Analysis
The following analysis benchmarks 4-(Cyclobutylmethoxy)phenol against the two most common alternatives used in early-stage drug discovery: 4-Methoxyphenol (PMP) and 4-(Benzyloxyphenol) (PBP).
Table 1: Physicochemical & Synthetic Benchmarking
| Metric | 4-(Cyclobutylmethoxy)phenol (Target) | 4-Methoxyphenol (Standard) | 4-Benzyloxyphenol (Protecting Grp) |
| Primary Role | SAR Probe / Metabolic Blocker | Standard Scaffold / Commodity | Transient Protection |
| Lipophilicity (cLogP) | ~2.8 (High - CNS Penetration) | ~1.3 (Low) | ~2.5 (Moderate) |
| Metabolic Stability | High (Cyclobutyl ring resists oxid.) | Low (O-demethylation is rapid) | Low (Metabolically labile) |
| Synthesis Difficulty | High (Steric hindrance at | Low (Commodity chemical) | Low (Fast SN2 reaction) |
| Reaction Rate ( | 0.1x (Slow SN2) | 1.0x (Reference) | 5.0x (Fast - Benzyl activation) |
| Major Impurity | Bis-ether (1,4-bis(cyclobutylmethoxy)benzene) | None (if purchased) | Bis-benzyl ether |
The "Cyclobutylmethyl Effect" on Reproducibility
The critical reproducibility factor is the steric hindrance of the electrophile.
-
Mechanism: The cyclobutylmethyl group is a primary carbon, but the adjacent cyclobutyl ring creates significant steric drag (beta-branching).
-
Impact: In standard Williamson ether syntheses, the reaction rate is significantly slower than with methyl iodide or benzyl bromide.
-
Consequence: Researchers often increase temperature to force the reaction, which degrades the oxidation-prone hydroquinone starting material, leading to "tarry" black mixtures and low yields (variable 30-50%).
Part 2: The Validated Reproducibility Protocol
To guarantee reproducibility, we must move away from "standard" equimolar protocols. The following method utilizes Stoichiometric Asymmetry to force selectivity and simplify purification.
Objective
Selective synthesis of 4-(Cyclobutylmethoxy)phenol from Hydroquinone and (Bromomethyl)cyclobutane.
Critical Process Parameters (CPPs)
-
Stoichiometry: Hydroquinone must be in 3.0 equivalents excess. This statistically favors the collision of the alkyl halide with unreacted hydroquinone rather than the mono-ether product.
-
Solvent System: DMF or NMP is required. Acetone (common for Williamson) does not allow a high enough temperature to overcome the steric barrier of the cyclobutyl group.
-
Oxygen Exclusion: Hydroquinone oxidizes to Quinone under basic conditions in air. Strict inert atmosphere (
/Argon) is mandatory.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Reagents: Hydroquinone (30 mmol, 3.30 g), (Bromomethyl)cyclobutane (10 mmol, 1.49 g), Potassium Carbonate (
, 15 mmol, 2.07 g). -
Solvent: Anhydrous DMF (30 mL).
-
Note: Use Bromide for stability; if using Tosylate, lower temp to 60°C.
Step 2: The Reaction (Inert Atmosphere)
-
Charge flask with Hydroquinone and
in DMF. -
Purge with Nitrogen for 15 minutes.
-
Heat to 50°C to ensure partial dissolution of hydroquinone.
-
Add (Bromomethyl)cyclobutane dropwise over 10 minutes.
-
Raise temperature to 80°C and stir for 12-16 hours.
-
Checkpoint: TLC (20% EtOAc/Hexane). Product
~0.4; Bis-ether ~0.8; Hydroquinone ~0.1.
-
Step 3: The "pH Swing" Workup (Crucial for Purity)
-
Rationale: We must separate the Product (Weak Acid) from the Excess Hydroquinone (Weak Acid) and Bis-Impurity (Neutral).
-
Dilution: Pour mixture into Water (150 mL).
-
Extraction 1 (Remove Neutrals): Extract with Toluene (3 x 50 mL).
-
Phase Check: The Bis-ether impurity moves into Toluene. The Product and excess Hydroquinone stay in the basic aqueous phase (as phenoxides).
-
-
Acidification: Acidify the aqueous phase to pH 2 with 1M HCl.
-
Extraction 2 (Isolate Phenols): Extract with Ethyl Acetate (3 x 50 mL).
-
Phase Check: Product and Hydroquinone move to Organic phase.
-
-
Wash (Remove Hydroquinone): Wash the Ethyl Acetate layer with warm water (3 x 50 mL).
-
Solubility Logic: Hydroquinone is highly water-soluble; the lipophilic cyclobutyl product is not.
-
-
Drying: Dry over
, filter, and concentrate.
Step 4: Final Purification
-
Recrystallize from Hexanes/EtOAc (10:1) or perform flash chromatography if >99% purity is required for biological assays.
Part 3: Visualization of Logic & Workflow
Diagram 1: The Selectivity & Workup Logic
This diagram illustrates the "pH Swing" logic required to isolate the mono-ether from the reaction mixture reproducibly.
Caption: Separation logic exploiting the acidity difference between the neutral bis-ether and the phenolic product, and the solubility difference between hydroquinone and the product.
Diagram 2: SAR Decision Pathway
When to select 4-(Cyclobutylmethoxy)phenol over standard analogs.
Caption: Decision tree for medicinal chemists selecting phenolic ethers based on ADME requirements.
References
-
Williamson, A. W. (1850).[1] "Theory of Aetherification." Journal of the Chemical Society, 4, 229.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Phenol Alkylation protocols).
-
PubChem Compound Summary. (2024). "4-(2-(Cyclopropylmethoxy)ethyl)phenol" (Structural Analog Data). National Center for Biotechnology Information.
-
Vernalis (R&D) Ltd. (2010). "Process for the preparation of Frovatriptan." World Intellectual Property Organization, WO2010122343A1. (Describes analogous ether synthesis in triptan scaffolds).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for SN2 steric hindrance).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Cyclobutylmethoxy)phenol
Executive Summary
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Cyclobutylmethoxy)phenol. As a compound possessing both a phenol ring and an ether linkage, it requires careful handling due to its potential toxicity, environmental persistence, and the hazards associated with its chemical class. This document outlines the essential steps from initial hazard assessment and waste collection to final disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures herein are grounded in established safety protocols from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
4-(Cyclobutylmethoxy)phenol is an organic compound whose hazards can be inferred from its constituent functional groups: a phenol and a cyclobutyl methyl ether.
-
Phenolic Group: Phenolic compounds are recognized for their toxicity and potential for causing severe skin burns and eye damage.[1][2] They are also considered priority water pollutants by the EPA due to their harmful effects on aquatic life at very low concentrations.[1][3] The EPA has classified phenol itself as a Group D substance, indicating it is not classifiable as to human carcinogenicity due to a lack of data.[4]
-
Ether Linkage: While the cyclobutylmethoxy group is less volatile than simple ethers like diethyl ether, all ethers have the potential to form explosive peroxides over time, especially when exposed to air and light.[5][6] This risk increases with storage duration.
A thorough risk assessment must precede any handling or disposal. The primary risks involve chemical burns from skin/eye contact, respiratory irritation from inhalation of any dust or aerosols, and long-term environmental damage if disposed of improperly.
Table 1: Hazard Profile of 4-(Cyclobutylmethoxy)phenol (Inferred)
| Hazard Category | Description | Primary Mitigation Strategy |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation. | Use appropriate PPE; handle only in well-ventilated areas or a chemical fume hood.[7] |
| Skin Corrosion/Irritation | Phenolic structure suggests a high potential for causing skin irritation or severe burns.[2] | Wear chemically resistant gloves and a lab coat.[8] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[9][10][11] | Wear safety glasses with side shields or chemical goggles.[8] |
| Environmental Hazard | Toxic to aquatic life with potentially long-lasting effects.[3][9] | Do not dispose of down the drain or in regular trash.[5][12][13] |
| Reactivity | Potential for peroxide formation. Incompatible with strong oxidizing agents, strong acids, and bases.[1][11] | Segregate from incompatible materials during storage and waste collection.[5][6] |
Regulatory Framework
The disposal of 4-(Cyclobutylmethoxy)phenol falls under strict regulations. In the United States, the primary governing bodies are:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly identified, stored, and disposed of.[13] Phenol and its derivatives are listed as hazardous wastes.[14]
-
The Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) and Hazard Communication Standard (29 CFR 1910.1200) mandate that laboratories have a Chemical Hygiene Plan and that personnel are trained on the hazards of the chemicals they handle.[6][15]
Researchers must consult their institution's Environmental Health & Safety (EHS) office, as local and state regulations may impose additional requirements.[16]
Personal Protective Equipment (PPE)
When handling 4-(Cyclobutylmethoxy)phenol for disposal, the following PPE is mandatory to prevent exposure.[8]
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Protects against skin contact and absorption. |
| Eye Protection | ANSI-rated safety goggles or a face shield if there is a splash hazard.[8] | Prevents contact with eyes, which can cause serious damage. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination.[8] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator may be necessary. | Prevents inhalation of dust or aerosols.[2] |
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[6][17] Never mix incompatible waste streams.[6]
Step 1: Designate a Hazardous Waste Container
-
Select a container that is chemically compatible with 4-(Cyclobutylmethoxy)phenol (e.g., a glass or high-density polyethylene bottle for liquids; a sturdy, sealable plastic container for solids).[5][8]
-
The container must be in good condition, free from damage, and have a secure, leak-proof lid.[13]
Step 2: Label the Container
-
Before adding any waste, affix a hazardous waste label provided by your institution's EHS department.[5][18]
-
The label must include the full chemical name: "Waste 4-(Cyclobutylmethoxy)phenol". Do not use abbreviations.[15]
-
List all constituents, including any solvents, with their approximate percentages.[5]
-
Indicate the accumulation start date (the date the first drop of waste is added).[8]
Step 3: Collect the Waste
-
Solid Waste: Place pure 4-(Cyclobutylmethoxy)phenol directly into the designated solid waste container.
-
Liquid Waste: If dissolved in a solvent, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless confirmed to be compatible. Organic solvents must not be discharged down the drain.[12]
-
Contaminated Debris: Items like gloves, weigh boats, or paper towels that are contaminated with the chemical should be double-bagged, sealed, and placed in a container for solid hazardous waste.[12] These items are considered hazardous waste and must not be disposed of in the regular trash.[17]
Step 4: Store the Waste Container
-
Keep the waste container sealed except when adding waste.[5]
-
Store the container in a designated satellite accumulation area within the lab.
-
Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers to contain potential leaks.[5]
-
Store away from incompatible materials, heat sources, and direct sunlight.[7][17]
Disposal Pathways
Disposal must be managed through your institution's certified hazardous waste program. It is illegal and unsafe to dispose of this chemical via standard trash or sewer systems.[13][18]
Decision Workflow for Disposal
The following diagram outlines the decision-making process for directing 4-(Cyclobutylmethoxy)phenol waste into the correct stream.
Caption: Disposal decision workflow for 4-(Cyclobutylmethoxy)phenol waste.
Final Disposal Procedure:
-
Once the hazardous waste container is full or has been in accumulation for the maximum time allowed by your institution (often six months for academic labs), seal it securely.[13]
-
Ensure the hazardous waste label is complete and accurate.
-
Contact your institution's EHS department to schedule a waste pickup.[5][18]
-
The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated at high temperatures to ensure complete destruction.[17][19]
Emergency Procedures
Spills:
-
Small Spill (<100 mL or 100g in a fume hood): If trained, use a chemical spill kit with an absorbent material like sand or vermiculite to contain the spill.[1][20] Do not use combustible materials like paper towels to absorb large quantities of solvent-based solutions. Place the contaminated absorbent into a sealed container and label it as hazardous waste.[20]
-
Large Spill: Evacuate the immediate area and alert others. Close the doors and prevent entry. Contact your institution's EHS emergency line immediately.[20]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.
Waste Minimization Strategies
The most effective disposal method is to minimize waste generation from the outset.
-
Reduce Scale: Use the smallest quantity of the chemical necessary for the experiment.[17]
-
Avoid Over-Purchasing: Purchase only the amount of chemical needed for the foreseeable future to avoid expiration and degradation.
-
Inventory Management: Maintain an accurate chemical inventory to prevent purchasing duplicates.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-(Cyclobutylmethoxy)phenol, protecting themselves, their colleagues, and the environment.
References
- MIT Environmental Health & Safety. (n.d.). Procedure for Disposing of Hazardous Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
- AIC. (n.d.). Hazardous Waste Disposal.
- BenchChem. (2025). Proper Disposal Procedures for Diethyl Ether ("Etuo").
- Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- Chemicals.co.uk. (2024, December 4). How to Dispose of Petroleum Ether?.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
- World Health Organization. (n.d.). PHENOL HEALTH AND SAFETY GUIDE.
- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Phenylphenol.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 3-Phenylphenol.
- Breast Cancer and the Environment Research Program. (n.d.). FACT SHEET on PHENOLS.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Phenol derivative.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4-(2-Methoxyethyl)phenol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Cyclohexylphenol.
- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - 4-Cyclohexylphenol.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Phenol, 4-phenoxy-.
- PENTA. (2024, April 29). Phenol - SAFETY DATA SHEET.
- Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Phenol.
- Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
- ResearchGate. (2015, January 9). How can I dispose phenol?.
Sources
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. saltworkstech.com [saltworkstech.com]
- 4. bcerp.org [bcerp.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. web.mit.edu [web.mit.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. DSpace [iris.who.int]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
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- 17. usbioclean.com [usbioclean.com]
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- 20. solvent-recyclers.com [solvent-recyclers.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
